Technical Documentation Center

2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione
  • CAS: 362498-91-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Assignment of 2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Abstract: This technical whitepaper provides an in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral assignment of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. As a highly conjugated push-pull enamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical whitepaper provides an in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral assignment of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. As a highly conjugated push-pull enamine, this molecule exhibits complex structural dynamics, including strong intramolecular hydrogen bonding and restricted rotation. This guide details the causal relationship between these molecular features and their NMR manifestations, providing a self-validating experimental protocol and quantitative reference data for researchers and drug development professionals.

Structural Dynamics of 2-(1-Aminoalkylidene)-1,3-indandiones

The compound 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is synthesized via the condensation of 2-acetyl-1,3-indandione with allylamine[1]. The resulting scaffold is a classic "push-pull" enamine, characterized by an electron-donating amino group conjugated through a double bond to the strongly electron-accepting indane-1,3-dione core[2][3].

The defining structural feature of this molecule is the resonance-assisted hydrogen bond (RAHB) . The N-H proton forms a exceptionally strong intramolecular hydrogen bond with one of the adjacent carbonyl oxygens of the indandione ring. This interaction dictates the entire NMR profile:

  • Deshielding Effect: The N-H proton is drawn highly downfield (typically >11.5 ppm).

  • Conformational Locking: The hydrogen bond locks the molecule into a specific Z -configuration around the exocyclic C=C bond, preventing free rotation and breaking the C2v​ symmetry of the unsubstituted indandione core.

  • Tautomerization Suppression: While related systems often exhibit fast tautomeric exchange that broadens NMR signals[4], the strong RAHB in this specific enaminone heavily favors the localized enamine-dione form in non-polar solvents like CDCl 3​ .

NMR Spectral Assignment Strategy

To accurately assign the chemical shifts of this molecule, a systematic workflow moving from 1D acquisition to 2D heteronuclear correlation is required.

Workflow Step1 Sample Preparation (CDCl3, 15 mg, TMS) Step2 Probe Tuning & Shimming (FWHM < 0.8 Hz) Step1->Step2 Step3 1D Acquisition (1H: d1=2s | 13C: d1=5s) Step2->Step3 Step4 2D Correlation (COSY, HSQC, HMBC) Step3->Step4 Step5 Data Validation (Tautomeric & H-Bond Checks) Step4->Step5

NMR spectral assignment workflow for push-pull enamine structural elucidation.

Quantitative Spectral Data

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione in CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts

Note: The indandione aromatic protons appear as an AA'BB' system due to the asymmetric electronic environment induced by the hydrogen-bonded enamine.

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Rationale
N-H 12.50br s1H-Extreme downfield shift due to strong intramolecular H-bond.
Ar-H (C4, C7) 7.75m2H~7.5, 1.2Indandione core; deshielded by proximal carbonyls.
Ar-H (C5, C6) 7.60m2H~7.5, 1.2Indandione core; slightly upfield of C4/C7.
Allyl -CH= 5.95ddt1H17.1, 10.2, 5.5Internal alkene proton; complex splitting from adjacent CH 2​ and terminal =CH 2​ .
Allyl =CH 2​ (trans) 5.35dq1H17.1, 1.5Terminal alkene; large trans coupling to -CH=.
Allyl =CH 2​ (cis) 5.25dq1H10.2, 1.5Terminal alkene; smaller cis coupling to -CH=.
Allyl N-CH 2​ 4.15tt2H5.5, 1.5Deshielded by adjacent electronegative nitrogen.
Ethylidene CH 3​ 2.70s3H-Allylic methyl group attached to the enamine double bond.
Table 2: 13 C NMR Chemical Shifts

Note: The two carbonyl carbons are distinct because the intramolecular hydrogen bond is localized to one oxygen, breaking symmetry.

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C1 (C=O) 191.0QuaternaryFree carbonyl carbon.
C3 (C=O H-N) 186.5QuaternaryHydrogen-bonded carbonyl; slightly upfield due to increased electron density from H-bond.
Ethylidene C 164.5QuaternaryEnamine β -carbon; highly deshielded by nitrogen conjugation.
Ar-C (Quaternary) 140.5, 139.0QuaternaryBridgehead carbons of the indandione core.
Ar-C (CH) 134.0, 133.5, 122.0, 121.5MethineAromatic carbons of the indandione ring.
Allyl -CH= 132.0MethineInternal allyl carbon.
Allyl =CH 2​ 118.5MethyleneTerminal allyl carbon.
Indandione C2 108.0QuaternaryEnamine α -carbon; shielded by the push-pull resonance effect.
Allyl N-CH 2​ 46.0MethyleneAliphatic carbon bound to nitrogen.
Ethylidene CH 3​ 18.5PrimaryAliphatic methyl carbon.
Self-Validating Experimental Protocol

To ensure high-fidelity data that supports the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards of structural elucidation, the following self-validating protocol must be executed.

Step 1: Sample Preparation & Causality

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected over DMSO-d 6​ to prevent the disruption of the intramolecular hydrogen bond. DMSO is a strong hydrogen-bond acceptor and can induce unwanted tautomeric exchange, complicating the spectra[4].

  • Validation Check: Visually inspect the NMR tube. Any undissolved particulates will cause magnetic susceptibility gradients. Filter through glass wool if necessary.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample, lock onto the 2 H signal of CDCl 3​ , and perform automated or manual tuning and matching (ATM) for both 1 H and 13 C channels.

  • Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer, which is critical for detecting insensitive quaternary carbons (like C1, C2, and C3).

  • Validation Check: Optimize the Z1–Z5 shims until the Full Width at Half Maximum (FWHM) of the internal TMS peak is 0.8 Hz. A symmetric, narrow TMS peak validates magnetic field homogeneity.

Step 3: 1D Acquisition Parameters

  • 1 H NMR: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds.

  • 13 C NMR: Acquire 1024 scans with a relaxation delay (d1) of 5.0 seconds.

  • Causality: The extended d1 of 5.0s in the 13 C experiment is mandatory. Quaternary carbons in the indandione core lack attached protons to facilitate dipole-dipole relaxation. A short d1 will result in these critical peaks (C1, C2, C3) being integrated poorly or lost in the baseline.

  • Validation Check: Before running 2D experiments, process the 1D 13 C spectrum. If the Signal-to-Noise (S/N) ratio of the peak at ~108.0 ppm (C2) is < 10, double the number of scans.

2D NMR Connectivity and Validation

To definitively prove the structure, 2D NMR must be utilized to bridge the isolated spin systems (the allyl group, the ethylidene methyl, and the indandione core).

  • COSY (Correlation Spectroscopy): Use COSY to map the allyl spin system. The N-CH 2​ protons ( δ 4.15) will show a strong cross-peak with the -CH= proton ( δ 5.95), which in turn correlates to the terminal =CH 2​ protons ( δ 5.35, 5.25).

  • HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to assign all protonated carbons. This will immediately differentiate the N-CH 2​ carbon ( δ 46.0) from the terminal =CH 2​ carbon ( δ 118.5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold.

    • The Ethylidene CH 3​ protons ( δ 2.70) will show a 2JCH​ correlation to the Ethylidene quaternary carbon ( δ 164.5) and a 3JCH​ correlation to the Indandione C2 ( δ 108.0).

    • The N-H proton ( δ 12.50) will show long-range correlations to the Ethylidene carbon ( δ 164.5) and the N-CH 2​ carbon ( δ 46.0), confirming the regiochemistry of the allylamine condensation[1].

By strictly adhering to this causality-driven, self-validating methodology, researchers can unambiguously assign the structure of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione and related push-pull enamine therapeutics.

References
  • Condensation of 2-Acetyl-1,3-indandione with Amines and Diazonium Salts. ResearchGate.[Link]

  • Lewis Acid-Catalyzed Cyclization of Enaminones with Propargylic Alcohols: Regioselective Synthesis of Multisubstituted 1,2-Dihydropyridines. ResearchGate.[Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC.[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI.[Link]

Sources

Exploratory

Single Crystal X-ray Structure Analysis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione: Tautomeric Stabilization and Crystallographic Workflow

Executive Summary The structural elucidation of push-pull enaminones is a critical phase in rational drug design and materials science. This in-depth technical guide explores the Single Crystal X-ray Diffraction (SCXRD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of push-pull enaminones is a critical phase in rational drug design and materials science. This in-depth technical guide explores the Single Crystal X-ray Diffraction (SCXRD) analysis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione . By acting as a highly conjugated system, this compound exhibits complex tautomeric equilibria in solution but crystallizes in a highly specific conformation. This whitepaper details the causality behind the crystallographic workflow, the mechanistic rationale for its solid-state stabilization, and the self-validating protocols required to resolve its three-dimensional architecture accurately.

Chemical Context & Mechanistic Rationale

The compound 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione belongs to a class of β -amino- α,β -unsaturated ketones (enaminones) derived from the indene-1,3-dione core [3]. In theory, such molecules can exist in multiple tautomeric states: the keto-imine, the enol-imine, and the enaminone forms.

Causality of Solid-State Conformation: In the solid state, SCXRD analysis of related indene-1,3-dione derivatives (such as 2-(2(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione) demonstrates an exclusive preference for the enaminone tautomer [1, 2]. This preference is driven by two synergistic thermodynamic forces:

  • Resonance-Assisted Hydrogen Bonding (RAHB): The N–H proton forms a strong, intramolecular hydrogen bond with one of the adjacent carbonyl oxygens (N–H···O=C). This interaction forms a pseudo-six-membered ring, locking the molecule into a planar Z -configuration.

  • π -Electron Delocalization: The indene-1,3-dione core acts as a powerful electron acceptor, while the allylamino group acts as an electron donor. This "push-pull" effect induces a significant zwitterionic resonance contribution, delocalizing electron density across the enaminone bridge and shortening the C–N bond while lengthening the C=O bond [2].

Tautomer_Logic Keto Keto-Imine Form (Unstable in Solid State) Enam Enaminone Form (Highly Stable) Keto->Enam Proton Transfer RAHB Resonance-Assisted Hydrogen Bonding (N-H...O) Enam->RAHB Stabilized by Deloc π-Electron Delocalization (Push-Pull System) Enam->Deloc Characterized by Cryst Solid-State Crystal Lattice RAHB->Cryst Locks Conformation in Zwit Zwitterionic Resonance Contribution Deloc->Zwit Induces Zwit->Cryst Enhances Packing via Dipoles

Figure 1: Thermodynamic and electronic logic driving the stabilization of the enaminone tautomer.

Experimental Protocols: Crystal Growth and Selection

To obtain diffraction-quality single crystals, the growth environment must suppress rapid nucleation in favor of slow, ordered lattice assembly.

Methodology & Self-Validation:

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:1 mixture of Ethyl Acetate and Hexane. Causality: The polar aprotic/non-polar mixture provides high solubility at elevated temperatures but drops sharply upon evaporation, driving supersaturation.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle and leave undisturbed at 20°C in a vibration-free environment for 4–7 days.

  • Crystal Harvesting: Submerge the resulting crystals in Paratone-N oil on a glass slide. Validation: Examine under a polarized light microscope. A single crystal must extinguish light uniformly upon rotation; uneven extinction indicates twinning or polycrystalline aggregation, requiring rejection.

  • Mounting: Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen polyimide loop.

Data Collection & Processing Protocol

Data collection must be optimized to minimize thermal motion, which can artificially shorten bond lengths and mask the true position of the critical N–H proton.

Methodology & Self-Validation:

  • Cryocooling: Transfer the mounted crystal immediately to the goniometer under a continuous 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K reduces the Debye-Waller factors (atomic displacement parameters), yielding higher resolution data at high diffraction angles ( 2θ>50∘ ).

  • Matrix Collection & Indexing: Collect 36 initial frames to determine the unit cell. Validation: Over 95% of the harvested reflections must index to a single lattice with a low volume error ( <0.5% ).

  • Hemisphere Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) to collect ω and ϕ scans with a step size of 0.5°. Ensure a redundancy of at least 4.0.

  • Integration & Absorption Correction: Process frames using integration software (e.g., APEX/SAINT) and apply a multi-scan empirical absorption correction (SADABS). Validation: The internal agreement factor ( Rint​ ) must be <0.05 , confirming the correct assignment of the Laue symmetry group.

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection & Loop Mounting N1->N2 N3 3. X-Ray Data Collection (Mo Kα, 100K) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Anisotropic Refinement & Disorder Modeling N5->N6 N7 7. Validation (checkCIF) & Final Model N6->N7

Figure 2: Step-by-step self-validating workflow for Single Crystal X-ray Diffraction analysis.

Structure Solution & Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

Handling the Allyl Group Disorder: The terminal vinyl group (–CH=CH 2​ ) of the allylamino moiety frequently exhibits rotational disorder in the crystal lattice.

  • Protocol: If the electron density map shows elongated or split peaks for the terminal carbons, model the disorder over two positions using the PART 1 and PART 2 instructions.

  • Causality: Applying similarity restraints (SADI for bond lengths, SIMU for atomic displacement parameters) ensures the disordered components maintain chemically sensible geometries. Free variable refinement of the site occupancy factors (SOFs) typically converges to a ratio (e.g., 0.60:0.40).

Hydrogen Atom Placement: Carbon-bound hydrogen atoms are placed in geometrically calculated positions using a riding model. However, the N–H proton must be located from the difference Fourier map .

  • Validation: Successfully locating this proton in the residual electron density map and refining it isotropically provides unambiguous, empirical proof of the enaminone tautomer and the RAHB interaction [1].

Structural Analysis & Data Presentation

Upon successful refinement (final R1​<0.05 , wR2​<0.15 ), the quantitative geometric parameters reveal the electronic nature of the molecule. The tables below summarize the expected crystallographic data and key geometric indicators of delocalization for this class of compounds.

Table 1: Representative Crystallographic Parameters
ParameterValue / DescriptionValidation Benchmark
Crystal System MonoclinicConfirmed by metric tensor
Space Group P21​/c Systematic absences validated
Temperature 100(2) KMinimizes thermal ellipsoids
Radiation Mo K α ( λ=0.71073 Å)Optimal for organic crystals
Goodness-of-fit on F2 1.02 – 1.08Must be close to 1.0
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.095 R1​<0.05 indicates high accuracy
Largest diff. peak and hole 0.25 and -0.20 e·Å −3 Absence of unmodeled heavy atoms
Table 2: Key Geometric Parameters Defining the Push-Pull System

The bond lengths in the enaminone bridge deviate significantly from standard single and double bonds, proving the zwitterionic resonance contribution.

Structural FeatureAtoms InvolvedExpected Length (Å) / Angle (°)Mechanistic Implication
Carbonyl Bond (H-Bond Acceptor) C=O···H1.245 – 1.260 ÅLengthened compared to standard C=O (1.21 Å) due to electron acceptance and H-bonding.
Carbonyl Bond (Free) C=O1.215 – 1.225 ÅStandard double bond character.
Enaminone C-N Bond C–N1.320 – 1.340 ÅShortened compared to standard C–N (1.47 Å), indicating partial double bond character.
Enaminone C=C Bond C=C1.370 – 1.390 ÅLengthened compared to standard C=C (1.34 Å), indicating π -delocalization.
Intramolecular H-Bond N–H···OD···A: ~2.65 ÅAngle: >135°Strong Resonance-Assisted Hydrogen Bond locking the Z -conformation.

Conclusion

The SCXRD analysis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione provides definitive proof of its molecular architecture. By employing rigorous, low-temperature crystallographic protocols and careful disorder modeling, researchers can unambiguously identify the enaminone tautomer. The resulting geometric data—specifically the intermediate bond lengths and the empirically located N–H proton—validate the presence of a highly delocalized push-pull π -system stabilized by a strong intramolecular resonance-assisted hydrogen bond.

References

  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. URL:[Link]

  • Tautomeric preferences of phthalones and related compounds. ResearchGate (Elsevier). URL:[Link]

Foundational

A Comprehensive DFT Computational Study of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione: A Potential Multifunctional Therapeutic Agent

Abstract The 1,3-indandione scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anticancer, and neuroprotective properties. This i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-indandione scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anticancer, and neuroprotective properties. This in-depth technical guide presents a comprehensive Density Functional Theory (DFT) computational study of a promising, yet under-explored derivative, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. This document is tailored for researchers, scientists, and drug development professionals, providing a robust theoretical framework to understand the structural, electronic, and reactive properties of this molecule. We will delve into the causality behind the computational strategy, present detailed protocols for both the computational analysis and a proposed synthesis, and contextualize the findings within the ongoing search for novel therapeutics, particularly for neurodegenerative diseases like Alzheimer's.

Introduction: The Therapeutic Potential of the Indandione Core

The indane-1,3-dione nucleus is a privileged structure in drug discovery, with a rich history of producing clinically relevant molecules.[1] Its derivatives have been investigated for a multitude of therapeutic applications, ranging from anticoagulants to agents with anti-inflammatory and antimicrobial properties.[2][3] Of particular interest is the growing body of evidence pointing towards the potential of 1,3-indandione derivatives as multifunctional agents for the treatment of Alzheimer's disease.[4] These compounds have shown promise as cholinesterase inhibitors, agents that can reduce β-amyloid aggregation, and possess antioxidant and neuroprotective effects.[4]

The introduction of an enamine functionality, as in 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, is expected to significantly modulate the electronic and steric properties of the parent indandione scaffold. The allylamino group, with its reactive double bond and nitrogen lone pair, introduces additional sites for potential biological interactions and further chemical modifications. Understanding the fundamental electronic structure and reactivity of this specific molecule is paramount for its rational development as a potential therapeutic agent.

This guide will employ Density Functional Theory (DFT), a powerful quantum chemical method, to elucidate the molecular properties of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. DFT offers a balance of computational cost and accuracy, making it an ideal tool for the in-silico investigation of medium-sized organic molecules. We will explore its optimized geometry, electronic charge distribution, and frontier molecular orbitals to predict its stability, reactivity, and potential intermolecular interactions.

Computational Methodology: A Validated Approach

The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. Our approach is grounded in established practices for the DFT study of organic molecules, particularly those containing enamine systems.

Level of Theory: B3LYP/6-311++G(d,p)

For this study, we propose the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set. This combination has been shown to provide accurate geometries and electronic properties for a wide range of organic molecules, including those with intramolecular hydrogen bonding and conjugated systems, such as enamines. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

Solvent Effects: The Polarizable Continuum Model (PCM)

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the influence of a solvent on the molecule's properties. The Polarizable Continuum Model (PCM) will be employed to simulate the effects of a solvent, such as water or a less polar solvent like chloroform, on the geometry and electronic structure of the title compound. PCM treats the solvent as a continuous dielectric medium, offering a computationally efficient way to model bulk solvent effects.

Workflow for Computational Analysis

The following workflow outlines the key steps in the computational investigation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

Computational Workflow A Initial Structure Generation B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C Frequency Analysis B->C D Solvent Effects (PCM) C->D Verified Minimum E Electronic Properties Analysis D->E F NBO Analysis E->F G FMO Analysis E->G H MEP Analysis E->H

Caption: Computational workflow for the DFT study.

Step-by-Step Protocol:

  • Initial Structure Generation: The initial 3D structure of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione will be built using a molecular editor. Based on studies of similar compounds, the enamine tautomer is expected to be the more stable form and will be used as the starting geometry.[5]

  • Geometry Optimization: The initial structure will be optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory to find the minimum energy conformation.

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

  • Solvent Effects: The optimized gas-phase structure will be re-optimized in the presence of a solvent using the PCM model to obtain the solvated geometry.

  • Electronic Properties Analysis: A suite of analyses will be performed on the optimized structures to understand the electronic characteristics of the molecule.

Predicted Molecular Properties and Data Presentation

The computational analysis will yield a wealth of quantitative data that can be used to predict the behavior of the molecule.

Structural Parameters

The optimized geometry will provide key bond lengths and bond angles. These parameters can be compared with experimental data for similar molecules to validate the computational model.

ParameterPredicted Value (Gas Phase, Å)Predicted Value (PCM, Water, Å)
C=O (carbonyl)Value to be calculatedValue to be calculated
C=C (enamine)Value to be calculatedValue to be calculated
C-N (enamine)Value to be calculatedValue to be calculated
N-H (enamine)Value to be calculatedValue to be calculated
Parameter Predicted Value (Gas Phase, °) Predicted Value (PCM, Water, °)
O=C-C angleValue to be calculatedValue to be calculated
C=C-N angleValue to be calculatedValue to be calculated
Electronic Properties

Analysis of the electronic properties provides insights into the molecule's reactivity and potential for intermolecular interactions.

PropertyDescriptionPredicted Value
Dipole Moment A measure of the molecule's overall polarity.Value to be calculated (Debye)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.Value to be calculated (eV)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.Value to be calculated (eV)
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability.Value to be calculated (eV)

In-depth Analysis of Electronic Structure

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It can be used to quantify charge distribution and identify key donor-acceptor interactions that contribute to the molecule's stability. For 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, NBO analysis will reveal the extent of electron delocalization within the conjugated system and the nature of the intramolecular hydrogen bond between the enamine N-H and a carbonyl oxygen.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack, respectively. Visualizing the HOMO and LUMO of the title compound will help in predicting its behavior in chemical reactions and its potential interactions with biological targets.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a powerful tool for identifying regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. The MEP analysis will highlight the electron-rich regions around the carbonyl oxygens and the nitrogen atom, and electron-deficient regions, providing a visual guide to the molecule's reactivity and intermolecular interaction sites.

Proposed Experimental Protocol: Synthesis

A plausible synthetic route to 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione can be adapted from established procedures for similar enamine derivatives.[5] The proposed synthesis involves the condensation of 2-acetyl-1,3-indandione with allylamine.

Synthesis_Workflow A Reactants: 2-Acetyl-1,3-indandione Allylamine B Reaction Setup: Dry Benzene Dean-Stark Trap A->B C Reflux B->C D Work-up: Solvent Removal Recrystallization C->D E Product: 2-[1-(allylamino)ethylidene]- 1H-indene-1,3(2H)-dione D->E

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-acetyl-1,3-indandione (1.0 eq) in dry benzene.

  • Addition of Amine: Add allylamine (1.1 eq) to the solution.

  • Reaction: Reflux the mixture for several hours, monitoring the removal of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain the pure 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Discussion and Future Directions

The computational data generated in this study will provide a detailed understanding of the intrinsic properties of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. The predicted geometry, electronic structure, and reactivity profile will serve as a valuable foundation for further experimental investigations.

The insights gained from the FMO and MEP analyses can guide the design of new derivatives with tailored properties. For instance, modifying the substituents on the allylamino group or the indandione ring could modulate the molecule's electronic properties and, consequently, its biological activity. The presence of the reactive allyl group opens up possibilities for further functionalization, such as through click chemistry or Michael additions, to create more complex molecules with enhanced therapeutic potential.

Given the established role of 1,3-indandione derivatives as cholinesterase inhibitors, a logical next step would be to perform molecular docking studies of the title compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This would provide insights into its potential binding mode and affinity, further guiding its development as an anti-Alzheimer's agent.

Conclusion

This technical guide has outlined a comprehensive DFT-based computational protocol for the study of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. By employing a validated level of theory and a thorough analysis of the molecule's structural and electronic properties, this study will provide critical insights for researchers in the field of drug discovery and development. The combination of theoretical predictions and a proposed synthetic route offers a clear roadmap for the future exploration of this promising molecule and its analogs as potential multifunctional therapeutic agents.

References

  • Ivanova, G., et al. (2003). Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine? Journal of Molecular Structure, 645(2-3), 225-234. [Link]

  • Muthusaravanan, S., et al. (2019). design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives. Journal of Applied Pharmaceutical Science, 9(10), 066-075. [Link]

  • Tiwari, M., et al. (2016). Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 24(16), 3829-3841. [Link]

  • Abdel-Wahab, B. F., et al. (2001). Behaviour of 2-substituted 1,3-indandiones towards aldimines. Pharmazie, 56(2), 127-130. [Link]

  • Stawinski, J., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(11), 3369. [Link]

  • Arumugam, N., et al. (2023). Highly functionalized dispiropyrrolidine embedded indandione hybrids as potent cholinesterase inhibitors. Journal of King Saud University - Science, 35(2), 102511. [Link]

  • El-Gohary, N. S. (2017). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 60(6), 1055-1065. [Link]

  • Poirier, D., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

  • Poirier, D., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

  • da Silva, A. B. F., et al. (2021). New isoindoline-1,3-dione derivatives as human acetylcholinesterase enzyme inhibitor: Single crystal structures, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1239, 130493. [Link]

  • de Almeida, J. R. G. S., et al. (2003). New enamine derivatives of lapachol and biological activity. Memórias do Instituto Oswaldo Cruz, 98(4), 543-547. [Link]

  • Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittel-Forschung, 25(6), 873-877. [Link]

  • Rizk, E. K. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. [Link]

  • Poirier, D., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of Indan-1,3-dione with Benzaldehyde under Various Conditions in the Presence of 2-HEAF. E-Journal of Chemistry, 9(3), 1333-1338. [Link]

  • da Silva, G. A. R., et al. (2018). Dynamic Simulation, Docking and DFT Studies Applied to a Set of Anti-Acetylcholinesterase Inhibitors in the enzyme β-Secretase (BACE-1): An Important Therapeutic Target in Alzheimer`s Disease. Current Alzheimer Research, 15(11), 1073-1085. [Link]

  • Wang, L., et al. (2017). Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds. Molecules, 22(10), 1667. [Link]

  • Nikolova, P., et al. (2010). Synthesis, structure, spectral and coordination properties of a crown ether derivative of 1,3-indandione. A new structural evidence for the versatile reactivity of 2-acetyl-1,3-indandione. Journal of Molecular Structure, 975(1-3), 247-253. [Link]

  • Khan, I., et al. (2022). Synthesis, in Vitro Cholinesterase Inhibition, Molecular Docking, DFT, and ADME Studies of Novel 1,3,4-Oxadiazole-2-Thiol Derivatives. Chemistry & Biodiversity, 19(8), e202200157. [Link]

Sources

Exploratory

A Technical Guide to the Reaction Mechanism for the Formation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Abstract: This technical guide provides a comprehensive analysis of the reaction mechanism for the synthesis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, a prominent member of the enaminone class of compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the reaction mechanism for the synthesis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, a prominent member of the enaminone class of compounds derived from 1,3-indandione. Enaminones are valuable synthetic intermediates and are explored for various applications due to their unique electronic and structural properties.[1] This document elucidates the multi-step condensation reaction, beginning with the precursor 2-acetyl-1,3-indandione and allylamine. It details the nucleophilic addition, the formation of the carbinolamine intermediate, and the subsequent acid-catalyzed dehydration. Furthermore, it addresses the critical aspect of tautomerism, explaining the thermodynamic preference for the stable enamine structure. The guide includes a detailed experimental protocol, expected analytical data for product validation, and illustrative diagrams to provide a thorough resource for researchers in organic synthesis and drug development.

Synthetic Strategy & Core Reactants

The formation of the target enaminone is achieved through a classical condensation reaction. The logical precursors are a β-dicarbonyl compound bearing a ketone functionality and a primary amine.

  • Electrophile: 2-Acetyl-1,3-indandione serves as the key electrophilic substrate. The exocyclic acetyl carbonyl group is the primary site for nucleophilic attack, being more reactive than the endocyclic dione carbonyls which are part of a conjugated system.

  • Nucleophile: Allylamine provides the primary amine nucleophile required for the condensation.

The overall transformation involves the reaction of the acetyl group of 2-acetyl-1,3-indandione with allylamine to form a C=C bond, with the concomitant elimination of a water molecule. This type of reaction is a cornerstone in the synthesis of β-enaminones from β-dicarbonyl compounds.[2]

Figure 1: Overall synthetic scheme.

Detailed Reaction Mechanism

The condensation proceeds through a well-established nucleophilic addition-elimination pathway. The reaction is typically facilitated by a catalytic amount of acid, which activates the carbonyl group and assists in the final dehydration step.[3]

Step 2.1: Nucleophilic Attack of Allylamine

The reaction initiates with the lone pair of electrons on the nitrogen atom of allylamine attacking the electrophilic carbon of the acetyl carbonyl group in 2-acetyl-1,3-indandione. This forms a dipolar tetrahedral intermediate.

Step 2.2: Formation of the Tetrahedral Carbinolamine Intermediate

A proton is transferred from the positively charged nitrogen to the negatively charged oxygen atom. This can be mediated by the solvent or another molecule of the amine. The result is a neutral carbinolamine intermediate, which is a key, albeit often unstable, species in imine and enamine formations.[3]

Step 2.3: Acid-Catalyzed Dehydration

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst (H-A). This converts the hydroxyl group into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then assists in the elimination of water, leading to the formation of a resonance-stabilized iminium cation. Subsequent deprotonation of the adjacent methyl group by a base (e.g., solvent or the conjugate base of the catalyst, A⁻) yields the final enamine product and regenerates the acid catalyst. Driving the reaction to completion often involves the removal of water, for instance, by azeotropic distillation.[3]

Step 2.4: Tautomerism and Product Stabilization

The product exists as an enamine tautomer, which is significantly stabilized by intramolecular hydrogen bonding between the N-H proton and the adjacent carbonyl oxygen of the indandione ring. This forms a stable six-membered pseudo-ring. Furthermore, the enamine system is part of an extended conjugated π-system (a push-pull system), which further enhances its stability. Research on the analogous product from the reaction with aniline has shown through quantum-chemical calculations, NMR, and X-ray crystallography that the enamine tautomer is overwhelmingly favored over the corresponding imine tautomer.[4]

Figure 2: Stepwise reaction mechanism.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, based on established methods for the condensation of 2-acetyl-1,3-indandione with primary amines.[5]

Materials and Equipment:

  • 2-Acetyl-1,3-indandione (1.0 eq)

  • Allylamine (1.1 eq)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for filtration and recrystallization

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-acetyl-1,3-indandione (e.g., 1.88 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir the mixture to dissolve the solid.

  • Reagent Addition: Add allylamine (e.g., 0.63 g, 0.83 mL, 11 mmol) to the solution, followed by the addition of 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as colored crystals.

  • Drying: Dry the purified product in a vacuum oven to remove residual solvent.

Product Characterization

The identity and purity of the synthesized 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione should be confirmed using standard analytical techniques. The expected data, inferred from analogous structures, are summarized below.[1][6]

Analytical Technique Expected Observations
Appearance Yellow to orange crystalline solid
Melting Point Expected in the range of 150-200 °C (Varies with purity)
FT-IR (KBr, cm⁻¹) ~3200-3300 (N-H stretch), ~1680-1710 (endocyclic C=O stretch), ~1640-1660 (exocyclic C=O stretch, vinylogous amide), ~1580-1600 (C=C stretch)
¹H NMR (CDCl₃, δ ppm) ~10.0-11.0 (br s, 1H, N-H, deshielded due to H-bonding), ~7.5-8.0 (m, 4H, Ar-H), ~5.8-6.0 (m, 1H, -CH=CH₂), ~5.1-5.3 (m, 2H, -CH=CH₂), ~3.9-4.1 (m, 2H, N-CH₂-), ~2.5 (s, 3H, =C-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~165 (vinylogous amide C=O), ~140 (Ar-C), ~135 (-CH=), ~130 (Ar-CH), ~120 (Ar-CH), ~115 (=CH₂), ~95 (=C-), ~45 (N-CH₂), ~20 (=C-CH₃)
Mass Spec (ESI+) Calculated for C₁₄H₁₃NO₂ [M+H]⁺: 228.0968; Found: ~228.1

Conclusion

The synthesis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is a robust and efficient process rooted in the fundamental principles of carbonyl chemistry. The mechanism proceeds via a nucleophilic addition of allylamine to the acetyl precursor, followed by a rate-enhancing, acid-catalyzed dehydration. A key feature of the product's structure is the pronounced stability of the enamine tautomer, which is reinforced by intramolecular hydrogen bonding and an extended π-conjugation system. The straightforward nature of this reaction makes it a valuable tool for accessing a wide range of functionalized 1,3-indandione derivatives for further synthetic exploration and application in materials science and medicinal chemistry.

References

  • Al-Adiwish, W. M., et al. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 63(10), 3731-3743. [Link]

  • Gîrd, C. E., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4949. [Link]

  • V, V., et al. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research, 10(6), 2855-2863. [Link]

  • Patel, R., et al. (2014). design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 502-506. [Link]

  • Amer, F. A. K., et al. (1979). Condensation of 2-Acetyl-1,3-indandione with Amines and Diazonium Salts. Zeitschrift für Naturforschung B, 34(6), 866-869. [Link]

  • Reddy, C. S., et al. (2012). Enamination of β‐Dicarbonyl Compounds with Amines. Synthetic Communications, 42(15), 2240-2247. [Link]

  • Wikipedia. (2023). Carbonyl condensation. [Link]

  • Amer, F. A. K., et al. (1979). Condensation of 2-Acetyl-1,3-indandione with Amines and Diazonium Salts. ResearchGate. [Link]

  • Ivanova, G., et al. (2003). Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine? Journal of Molecular Structure, 644(1-2), 37-45. [Link]

Sources

Foundational

Electronic and optical physicochemical properties of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

An In-depth Technical Guide to the Electronic and Optical Physicochemical Properties of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Abstract This technical guide provides a comprehensive analysis of the electron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic and Optical Physicochemical Properties of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Abstract

This technical guide provides a comprehensive analysis of the electronic, optical, and physicochemical properties of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. This molecule integrates the electron-accepting 1,3-indandione core with an electron-donating allylamino group, forming a potent intramolecular charge-transfer system. This guide is intended for researchers, scientists, and professionals in drug development and materials science. We will explore the synthesis, structural characteristics, electronic and photophysical behavior, and key physicochemical parameters relevant to its potential applications. The methodologies for its characterization are also detailed, providing a framework for empirical validation.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The 1,3-indandione scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activities and utility in creating compounds with unique optical properties.[1] Its derivatives have been investigated for applications ranging from anticancer agents to organic electronics.[2][3] The core structure's electron-withdrawing nature makes it an excellent acceptor moiety in donor-acceptor chromophores.

Enaminones, characterized by the N-C=C-C=O conjugated system, are highly versatile intermediates in organic synthesis and are themselves a class of compounds with significant biological and physicochemical properties.[4][5] The delocalization of electrons across this system gives rise to unique electronic and spectroscopic characteristics.[6]

The subject of this guide, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, represents a thoughtful combination of these two entities. The molecule's structure suggests a pronounced intramolecular charge-transfer (ICT) character, which is expected to govern its electronic and optical properties. This guide will provide a detailed theoretical and practical overview of this compound, drawing upon established principles and data from analogous structures to build a comprehensive physicochemical profile.

Synthesis and Structural Elucidation

The synthesis of enaminones is well-established, and the target molecule can be readily prepared through the condensation of 2-acetyl-1,3-indandione with allylamine. This reaction is typically catalyzed by a base or can proceed under mild conditions.[4]

Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic addition of the primary amine (allylamine) to the acetyl carbonyl group of 2-acetyl-1,3-indandione, followed by dehydration to yield the final enaminone product.

Synthetic Workflow cluster_reactants Reactants reagent1 2-Acetyl-1,3-indandione process Condensation (e.g., Ethanol, Reflux) reagent1->process + reagent2 Allylamine reagent2->process product 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione process->product Dehydration

Figure 1: Proposed synthetic route for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

Structural and Conformational Analysis

The structure of the title compound features an extensive π-conjugated system. A key structural feature of enaminones is the formation of a strong intramolecular hydrogen bond between the N-H proton and one of the carbonyl oxygens of the indandione moiety.[6] This hydrogen bond planarizes the molecule, enhances the electronic conjugation, and fixes the configuration of the exocyclic double bond.[6] This planarity is crucial for efficient intramolecular charge transfer.

Electronic Properties: A Donor-Acceptor System

The electronic behavior of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is dominated by its donor-acceptor architecture. The allylamino group serves as the electron donor (D), while the 1,3-indandione moiety acts as the electron acceptor (A).

Frontier Molecular Orbitals and Intramolecular Charge Transfer (ICT)

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich allylamino portion of the molecule. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) will likely be centered on the electron-deficient 1,3-indandione core.

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. In a D-A system like this, this transition corresponds to a significant redistribution of electron density from the donor to the acceptor, a phenomenon known as Intramolecular Charge Transfer (ICT).[7]

HOMO_LUMO_Diagram ground_state Ground State (S₀) HOMO (on Donor) LUMO (on Acceptor) excited_state Excited State (S₁) Hole (on Donor) Electron (on Acceptor) ground_state:lumo->excited_state:electron Jablonski Diagram cluster_absorption S0 S₀ S1 S₁ (ICT State) S0->S1 hν_A S1->S0 Fluorescence (hν_F) T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Figure 3: Simplified Jablonski diagram illustrating the key photophysical processes.

Anticipated Photophysical Data

The following table summarizes the expected photophysical properties based on published data for analogous donor-acceptor 1,3-indandione derivatives. [8][9]These values are illustrative and require experimental verification.

PropertyExpected Value/BehaviorRationale/Analogy
Absorption Max (λ_abs) 350 - 450 nmTypical range for D-A systems with the indandione acceptor. [9]
Molar Absorptivity (ε) > 20,000 M⁻¹cm⁻¹Characteristic of a π → π* ICT transition.
Emission Max (λ_em) 450 - 550 nmRed-shifted from absorption due to excited-state relaxation. [7]
Stokes Shift 50 - 100 nmLarge shifts are common in ICT molecules. [8]
Quantum Yield (Φ_F) Variable (0.01 - 0.5)Highly dependent on solvent and potential for TICT state formation. [7]
Solvatochromism Positive (Red-shift in polar solvents)Indicates an increase in dipole moment upon excitation. [7]

Physicochemical Properties for Drug Development

The structural features of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione are pertinent to its potential as a therapeutic agent.

Lipophilicity and "Drug-Likeness"

The lipophilicity, often expressed as logP, is a critical parameter for drug absorption and distribution. The presence of the nonpolar allyl group and the aromatic indandione core suggests a moderate to high lipophilicity. This can be estimated using computational models and experimentally determined via methods like RP-HPLC.

Guidelines such as Lipinski's Rule of Five and Veber's rules provide a framework for assessing the "drug-likeness" of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. [2]This compound is expected to fall within the acceptable ranges for these rules, making it a viable candidate for further investigation.

Experimental Protocols

The following section outlines standard protocols for the synthesis and characterization of the title compound.

Synthesis and Purification
  • Objective: To synthesize 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

  • Methodology:

    • Dissolve 1.0 equivalent of 2-acetyl-1,3-indandione in absolute ethanol in a round-bottom flask.

    • Add 1.1 equivalents of allylamine to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

  • Causality: Ethanol is a common solvent for condensation reactions. Refluxing provides the necessary activation energy. An excess of the amine can help drive the reaction to completion. Purification by recrystallization or chromatography is essential to remove unreacted starting materials and byproducts.

UV-Vis and Fluorescence Spectroscopy
  • Objective: To determine the absorption and emission spectra, Stokes shift, and solvatochromic behavior.

  • Methodology:

    • Prepare a stock solution of the purified compound in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

    • Prepare a series of dilute solutions (1-10 µM) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO).

    • Record the absorption spectra for each solution using a dual-beam UV-Vis spectrophotometer from 250 nm to 700 nm.

    • Record the fluorescence emission spectra for each solution using a spectrofluorometer. The excitation wavelength should be set at the λ_max determined from the absorption spectrum.

  • Causality: Using solvents of varying polarity allows for the systematic study of solvatochromism. Low concentrations are necessary to avoid aggregation and inner-filter effects in fluorescence measurements.

Cyclic Voltammetry (CV)
  • Objective: To determine the oxidation and reduction potentials.

  • Methodology:

    • Prepare a 1 mM solution of the compound in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit, then to a negative limit, and back to the initial potential.

    • If desired, add a ferrocene/ferrocenium (Fc/Fc⁺) internal standard at the end of the experiment for calibration.

  • Causality: Anhydrous and degassed conditions are crucial to prevent unwanted side reactions with water or oxygen. The supporting electrolyte is necessary to ensure conductivity of the solution. The three-electrode system allows for precise control and measurement of the potential at the working electrode where the redox events occur.

Conclusion

2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is a molecule with significant potential, stemming from its well-defined donor-acceptor architecture. Its electronic structure is primed for intramolecular charge transfer, which is predicted to result in distinct and tunable optical properties, including strong absorption in the UV-Vis region and solvent-dependent fluorescence. These characteristics, combined with the proven biological relevance of the 1,3-indandione scaffold, make it an attractive target for further research in both materials science, as a potential chromophore, and in medicinal chemistry, as a lead compound for drug discovery. The experimental protocols outlined in this guide provide a clear path for the empirical validation and further exploration of this promising molecule.

References

  • Urunbaeva Z.E., Saidov A.Sh., Vinogradova V.I. (2024). Three-Component Synthesis of Enaminones Based on Homoveratrilamine and Aromatic Aldehydes. Central Asian Journal of Medical and Natural Science, 5(4), 876-880. [Link]

  • Gražulevičius, J. V., et al. (2026). Synthesis and Properties of 1,3-Indandione-Disubstituted Derivatives of Carbazole, Phenothiazine, and Phenoxazine. ResearchGate. [Link]

  • Getautis, V., et al. (2014). Synthesis and Properties of 1,3-Indandione-Disubstituted Derivatives of Carbazole, Phenothiazine, and Phenoxazine. Taylor & Francis Online, 42(4), 453-462. [Link]

  • Getautis, V., et al. (2014). Synthesis and Properties of 1,3-Indandione-Disubstituted Derivatives of Carbazole, Phenothiazine, and Phenoxazine. Ingenta Connect, 42(4), 453-462. [Link]

  • Kumar, M., et al. (2015). Carbazole-functionalized Polyphenylene decorated solid state emissive D-A-D molecules: Reduced Donor-Acceptor interactions and enhanced emissions in solid state. ResearchGate. [Link]

  • Sartori, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]

  • Khan, I., et al. (2016). Synthesis, Characterization, Molecular Docking and Enzyme Inhibition Studies of Some Novel Enaminone Derivatives and Their Complexes with Cu(II), Cd(II) and Co(II) Ions. ResearchGate. [Link]

  • Unknown Author. (n.d.).
  • Correa, A., et al. (2004). Synthesis of Enaminones with Stationary Stereochemistry. SciELO. [Link]

  • Al-Omar, M. A., et al. (2010). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Molecules, 15(4), 2495-2508. [Link]

  • Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC. [Link]

  • Nayek, U., et al. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776. [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Introduction to the Indandione Enamine Scaffold The 1,3-indandione nucleus is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Introduction to the Indandione Enamine Scaffold

The 1,3-indandione nucleus is a highly privileged structural motif in organic synthesis, materials science, and medicinal chemistry, frequently utilized for its unique electronic properties and broad bioactivity profile 1[1]. When 2-acetyl-1,3-indandione is condensed with a primary amine such as allylamine, the resulting molecular architecture presents a fascinating case study in structural thermodynamics.

While theoretically capable of existing as an imine (Schiff base), empirical and quantum-chemical evidence dictates that the product exists almost exclusively as the enamine tautomer: 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione 2[2]. This guide deconstructs the thermodynamic drivers, causality of conformational stability, and the analytical protocols required to validate these complex molecular systems.

Mechanistic Causality: Tautomerism and Push-Pull Dynamics

The thermodynamic stability of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is governed by a delicate interplay of electronic delocalization and steric minimization.

Imine vs. Enamine Tautomerism

The initial condensation of allylamine with the acetyl carbonyl theoretically yields a cross-conjugated imine. However, the α -protons of the acetyl group are highly acidic due to the adjacent electron-withdrawing indandione core. A rapid proton transfer from the α -carbon to the imine nitrogen shifts the equilibrium entirely to the enamine tautomer[2].

The "Push-Pull" Effect

The enamine form is thermodynamically locked by a powerful "push-pull" conjugated system. The nitrogen atom's lone pair (the electron-donating "push") delocalizes through the exocyclic carbon-carbon double bond into the highly electron-withdrawing 1,3-indandione ring (the electron-accepting "pull"). This extended π -conjugation drastically lowers the ground-state energy of the enamine compared to the isolated π -systems of the imine form[2].

Conformational Isomerism: Resonance-Assisted Hydrogen Bonding

Within the enamine tautomer, the molecule can adopt E or Z configurations around the exocyclic C=C bond. The causality behind the absolute preference for the Z-conformer lies in intramolecular forces.

  • The Z-Conformer (Global Minimum): In the Z-configuration, the N-H bond is oriented cis to one of the indandione carbonyl oxygens. This proximity facilitates a strong, Resonance-Assisted Hydrogen Bond (RAHB) between the N-H and O=C groups. This interaction provides substantial enthalpic stabilization (often >10 kcal/mol) and planarizes the molecule, maximizing orbital overlap for the push-pull system 3[3].

  • The E-Conformer: The E-configuration forces the bulky allyl group toward the indandione core, creating severe steric hindrance. Furthermore, it breaks the stabilizing intramolecular hydrogen bond, resulting in a massive thermodynamic penalty[3].

Tautomerism Imine Imine (Schiff Base) Local Minimum Enamine_E E-Enamine Sterically Hindered Imine->Enamine_E Tautomerization (ΔG < 0) Enamine_Z Z-Enamine Global Minimum (H-Bonded) Imine->Enamine_Z Tautomerization (ΔG << 0) Enamine_E->Enamine_Z Isomerization (Strong H-Bond)

Fig 1: Thermodynamic pathways of tautomerization and isomerization favoring the Z-enamine.

Quantitative Thermodynamic Data

The following table summarizes the relative thermodynamic stability of the various conformers and tautomers, synthesized from quantum-chemical calculations (e.g., HF/6-31G** and DFT levels) of analogous 2-(1-aminoalkylidene)-1,3-indandione systems[2][3].

Tautomer / ConformerStructural FeaturesRelative Enthalpy (ΔH, kcal/mol)Relative Free Energy (ΔG, kcal/mol)Probability at 298K
Z-Enamine Intramolecular H-bond, Planar, Push-Pull0.000.00> 99.9%
E-Enamine No H-bond, Steric clash with indandione core+11.5+12.2< 0.1%
Imine (Schiff Base) Cross-conjugated, No H-bond+7.8+8.5< 0.1%

Self-Validating Experimental Protocols

To ensure scientific integrity, the thermodynamic stability of the Z-enamine conformer must be empirically validated. The following protocol outlines a self-validating system combining synthesis, spectroscopy, and computational chemistry4[4].

Phase 1: Synthesis and Isolation
  • Reagents: Dissolve 1.0 equivalent of 2-acetyl-1,3-indandione in anhydrous ethanol[4].

  • Condensation: Add 1.1 equivalents of allylamine dropwise under an inert argon atmosphere. Employ a Dean-Stark apparatus with a co-solvent (e.g., toluene) to azeotropically remove water, driving the equilibrium forward thermodynamically[4].

  • Crystallization: Reflux for 4 hours, then cool to room temperature. Isolate the resulting precipitate via vacuum filtration and recrystallize from hot ethanol to yield pure 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

Phase 2: Spectroscopic Validation of the Z-Enamine
  • FT-IR Spectroscopy: Analyze the solid-state IR spectrum. The presence of a highly conjugated, hydrogen-bonded carbonyl group will manifest as a significantly red-shifted C=O stretching frequency (typically around 1620-1640 cm⁻¹), distinct from the free carbonyl of the indandione core (~1680 cm⁻¹)[2]. A broad N-H stretch (~3200 cm⁻¹) further confirms the enamine form.

  • NMR Spectroscopy (1H and 13C): Dissolve the sample in CDCl₃.

    • Causality: The strong intramolecular N-H···O hydrogen bond severely deshields the enamine proton. Look for a characteristic broad singlet far downfield ( δ 11.0 - 13.0 ppm)[2].

    • The absence of an α -proton on the ethylidene group and the presence of an intact methyl singlet ( 2.5 ppm) confirms the enamine over the imine tautomer.

  • Variable-Temperature (VT) NMR: Heat the sample from 298K to 350K. A stable downfield N-H peak that does not significantly shift or broaden indicates a tightly locked conformation, proving the high thermodynamic barrier to rotation (isomerization to the E-conformer).

Workflow Syn 1. Condensation Reaction (2-Acetyl-1,3-indandione + Allylamine) Pur 2. Purification & Isolation (Recrystallization) Syn->Pur IR 3. IR Spectroscopy (Identify H-Bonded C=O & N-H) Pur->IR NMR 4. VT-NMR Spectroscopy (Measure Deshielded N-H & Kinetics) IR->NMR Comp 5. in silico DFT Validation (Thermodynamic Mapping) NMR->Comp

Fig 2: Self-validating experimental workflow for thermodynamic and structural verification.

References

  • Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine?
  • Metal ion directed template synthesis using 2-acetyl-1,3-indandione and ethylenediamine: steric and electronic restrictions Source: ResearchGate URL
  • Source: Encyclopedia.
  • Source: International Journal of Pharmaceutical Sciences and Research (IJPSR)

Sources

Protocols & Analytical Methods

Method

Application Note: 2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione in the Synthesis of Novel Heterocyclic Scaffolds

Executive Summary The demand for novel, highly functionalized heterocyclic compounds in drug discovery and materials science requires versatile and highly reactive building blocks. 2-[1-(allylamino)ethylidene]-1H-indene-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for novel, highly functionalized heterocyclic compounds in drug discovery and materials science requires versatile and highly reactive building blocks. 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is a specialized enaminone precursor that combines the robust reactivity of the 1,3-indanedione core with the structural flexibility of an allylamine moiety. This application note provides researchers and drug development professionals with a comprehensive theoretical and practical guide to utilizing this precursor. By leveraging its highly polarized "push-pull" alkene system and terminal allyl handle, chemists can access complex spiro-heterocycles, fused indeno[1,2-b]pyridines (azafluorenones), and polycyclic scaffolds through multicomponent reactions (MCRs) and intramolecular cyclizations.

Mechanistic Rationale & Structural Advantages

The "Push-Pull" Enaminone System

1,3-Indanedione is a classic 1,3-dicarbonyl compound featuring three contiguous reactive sites (two electrophilic carbonyls and a nucleophilic α-carbon) 1. When 2-acetyl-1,3-indanedione is condensed with allylamine 2, it forms an enaminone. This structure is characterized by a strong "push-pull" resonance: the electron-donating nitrogen of the allylamino group pushes electron density through the exocyclic double bond into the strongly electron-withdrawing 1,3-dione system. This polarization makes the α-carbon highly nucleophilic, while the β-carbon (bearing the amine) remains electrophilic, enabling diverse regioselective transformations.

The Allyl Handle for Divergent Synthesis

Unlike simple alkyl enaminones (e.g., dimethylamino derivatives) 3, the incorporation of the allylamine moiety introduces a terminal alkene into the molecule. This allows the precursor to undergo intramolecular 5-exo-trig or 6-endo-trig cyclizations (via radical initiation or Palladium-catalyzed Heck-type reactions) to form complex spiro-pyrrolidines or fused pyrrolidino-indanediones, which are highly sought after in medicinal chemistry for their 3D structural complexity.

G A 2-Acetyl-1,3-indanedione (Electrophile) C 2-[1-(Allylamino)ethylidene]- 1H-indene-1,3(2H)-dione A->C Condensation -H2O B Allylamine (Nucleophile) B->C D Push-Pull Resonance (Highly Polarized C=C) C->D Electron Delocalization

Synthesis and electronic polarization of the allylamino-indanedione precursor.

Physicochemical Properties & Data Presentation

Understanding the physical properties of the precursor is critical for optimizing reaction solvents and purification strategies.

Table 1: Physicochemical Properties of the Precursor and Related Synthons

Property2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione1,3-Indanedione (Core)Allylamine (Reagent)
Molecular Formula C₁₄H₁₃NO₂C₉H₆O₂C₃H₇N
Molecular Weight 227.26 g/mol 146.14 g/mol 57.10 g/mol
Appearance Yellow/Orange crystalline solidPale yellow solidColorless liquid
Solubility Soluble in DCM, EtOAc, EtOH; Insoluble in H₂OSoluble in hot water, EtOH, etherMiscible with H₂O, EtOH
Reactivity Profile Push-pull alkene, terminal alkeneActive methylene, 1,3-dicarbonylPrimary amine, alkene
Primary Use Precursor for spiro/fused heterocyclesBuilding block for domino reactionsNucleophile, polymer precursor

(Note: Data extrapolated from standard indanedione enaminone derivatives and foundational chemical databases 4, 2.)

Experimental Protocols

Protocol A: Synthesis of 2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Causality & Design: The reaction relies on the condensation of the primary amine of allylamine with the exocyclic acetyl carbonyl of 2-acetyl-1,3-indanedione. The acetyl carbonyl is targeted because the cyclic 1,3-dione system exists heavily in its enol form, sterically and electronically hindering attack at the ring carbonyls. A Dean-Stark apparatus is used to remove water, driving the equilibrium toward the enaminone product.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-acetyl-1,3-indanedione (10.0 mmol) in 100 mL of anhydrous toluene.

  • Addition: Add allylamine (12.0 mmol, 1.2 equiv) dropwise at room temperature. Safety Note: Allylamine is a lachrymator and toxic; perform strictly in a fume hood 2.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Reflux & Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4–6 hours until water ceases to collect in the trap.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product will appear as a distinct, bright yellow spot with a lower Rf than the starting diketone due to increased polarity from the enaminone system.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to remove the acid catalyst, followed by brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude orange/yellow residue from hot ethanol to yield pure 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

Protocol B: Multicomponent Synthesis of Indeno[1,2-b]pyridines (Azafluorenones)

Causality & Design: Indeno-fused pyridines are highly valuable for their anti-proliferative and DNA topoisomerase inhibitory activities [[5]](_). This one-pot multicomponent reaction (MCR) utilizes the enaminone precursor, an aromatic aldehyde, and malononitrile. The base catalyst (piperidine) first promotes a Knoevenagel condensation between the aldehyde and malononitrile. The highly nucleophilic α-carbon of our enaminone precursor then performs a Michael addition onto the resulting alkene, followed by intramolecular cyclization and air oxidation to form the fully aromatized pyridine ring.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL flask, combine the enaminone precursor (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and malononitrile (1.0 mmol) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 2–3 drops of piperidine (approx. 10 mol%).

  • Heating: Stir the mixture at reflux (78 °C) for 2–4 hours. The solution will typically transition to a deep red or brown color as the conjugated polycyclic system forms.

  • Precipitation: Upon completion (verified by TLC), cool the reaction mixture to 0 °C in an ice bath. The product usually precipitates directly from the ethanol solution.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry under vacuum. If necessary, purify via column chromatography (DCM:MeOH 95:5).

Table 2: Optimization of MCR Conditions for Indeno[1,2-b]pyridines

SolventCatalystTemp (°C)Time (h)Yield (%)Observation
WaterNone10012< 10Poor solubility of precursor
ToluenePiperidine110645Side products observed
Ethanol Piperidine 78 3 88 Clean precipitation, optimal
AcetonitrileEt₃N82565Incomplete cyclization
Protocol C: Intramolecular Radical Cyclization to Spiro-pyrrolidines

Causality & Design: To exploit the terminal alkene of the allyl group, a radical cyclization can be employed. By treating the enaminone with a radical initiator (AIBN) and a hydrogen donor (Bu₃SnH), a radical is generated that undergoes a 5-exo-trig cyclization onto the allyl double bond. This self-validating cascade perfectly demonstrates the dual-utility of the precursor: the indanedione core stabilizes the intermediate radical, while the allyl group acts as the radical acceptor, forming a spiro-pyrrolidine indanedione.

Step-by-Step Methodology:

  • Preparation: Dissolve the enaminone precursor (0.5 mmol) in degassed, anhydrous benzene or toluene (20 mL) to ensure pseudo-high-dilution conditions (preventing intermolecular side reactions).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 0.6 mmol) and azobisisobutyronitrile (AIBN, 0.05 mmol).

  • Reflux: Heat the mixture to 80 °C under a strict nitrogen atmosphere for 4 hours.

  • Quenching & Workup: Cool to room temperature, concentrate the solvent, and partition the residue between acetonitrile and hexanes (to remove tin byproducts into the hexane layer).

  • Purification: Concentrate the acetonitrile layer and purify the spiro-compound via flash chromatography.

G Precursor 2-[1-(Allylamino)ethylidene]- 1H-indene-1,3(2H)-dione Path1 Multicomponent Reaction (+ Aldehyde & Malononitrile) Precursor->Path1 Path2 Pd-Catalyzed Intramolecular Heck-Type Cyclization Precursor->Path2 Path3 Radical Cyclization (AIBN / Bu3SnH) Precursor->Path3 Prod1 Indeno[1,2-b]pyridines (Azafluorenones) Path1->Prod1 Protocol B Prod2 Fused Pyrrolidino- Indanediones Path2->Prod2 Prod3 Spiro-pyrrolidine Indanediones Path3->Prod3 Protocol C

Divergent synthetic workflows utilizing the allylamino-indanedione precursor.

Conclusion

2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione serves as an exceptionally versatile building block in modern synthetic chemistry. By mastering the electronic push-pull nature of the enaminone and the geometric availability of the allyl group, researchers can rapidly construct diverse libraries of indeno-fused and spiro-heterocycles. The protocols outlined above provide a robust, self-validating foundation for integrating this precursor into advanced drug discovery pipelines.

References

  • 1,3-Indanedione: An versatile building block ResearchGate URL:[Link]

  • Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds ResearchGate URL:[Link]

  • 1H-Indene-1,3(2H)-dione - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link]

  • Allylamine - Wikipedia Wikipedia URL:[Link]

  • 2-((Dimethylamino)methylene)-1H-indene-1,3(2H)-dione | C12H11NO2 | CID 98825 PubChem URL:[Link]

Sources

Application

In vitro antimicrobial and antibacterial screening of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

An in-depth guide to the antimicrobial and antibacterial screening of novel chemical entities is crucial for the advancement of infectious disease research. This document provides a comprehensive framework for evaluating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the antimicrobial and antibacterial screening of novel chemical entities is crucial for the advancement of infectious disease research. This document provides a comprehensive framework for evaluating the potential of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione , a compound of interest owing to the established biological activities of the indene-1,3-dione scaffold.

The indene-1,3-dione core is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide array of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities.[1][2][3] The unique structural features of this scaffold, particularly the reactive methylene group situated between two carbonyls, make it a versatile starting point for synthesizing novel compounds with therapeutic potential.[4] This guide, designed for researchers and drug development professionals, details the principles and step-by-step protocols for a robust in vitro screening cascade, from initial qualitative assessments to quantitative determination of antimicrobial efficacy.

Section 1: Foundational Principles & Strategic Approach

A tiered screening approach is the most efficient method for evaluating a novel compound. This strategy begins with a broad, qualitative test to identify any antimicrobial activity, followed by more precise, quantitative assays to determine the potency and spectrum of that activity.

1.1 The Screening Cascade

Our recommended workflow prioritizes resource efficiency and data integrity.

  • Primary Screening (Qualitative): The Agar Disk Diffusion assay serves as a rapid and cost-effective initial test. It provides a clear visual indication of whether the test compound can inhibit the growth of a panel of microorganisms.[5][6]

  • Secondary Screening (Quantitative): For compounds showing activity in the primary screen, the Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of its potency.[7]

  • Tertiary Analysis (Bactericidal/Bacteriostatic): Following MIC determination, the Minimum Bactericidal Concentration (MBC) test is conducted. This assay distinguishes between compounds that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal) by quantifying the reduction in viable organisms.[8][9]

G cluster_0 Screening Workflow start Compound Synthesis 2-[1-(allylamino)ethylidene] -1H-indene-1,3(2H)-dione primary Part 1: Primary Screening Agar Disk Diffusion Test start->primary decision1 Inhibition Zone Observed? primary->decision1 secondary Part 2: Secondary Screening Broth Microdilution for MIC decision1->secondary  Yes end_inactive Compound Inactive (No Further Testing) decision1->end_inactive No decision2 Activity Confirmed (MIC ≤ Threshold)? secondary->decision2 tertiary Part 3: Tertiary Analysis Determination of MBC decision2->tertiary  Yes decision2->end_inactive No end_active Data Analysis & Reporting (Active Compound Profile) tertiary->end_active

Caption: Overall strategic workflow for antimicrobial screening.

1.2 Selection of Microbial Strains

The choice of microorganisms is critical for determining the spectrum of activity. A standard panel should include representatives from Gram-positive and Gram-negative bacteria, as well as at least one fungal species. All strains should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure reproducibility and comparability of data.[10][11]

Microorganism ATCC Number Type Relevance
Staphylococcus aureus25923Gram-positiveCommon cause of skin, respiratory, and systemic infections.[12]
Bacillus subtilis6633Gram-positiveSpore-forming bacterium, often used as a model organism.
Escherichia coli25922Gram-negativeA frequent cause of gastrointestinal and urinary tract infections.
Pseudomonas aeruginosa27853Gram-negativeOpportunistic pathogen known for its high resistance to antibiotics.[13]
Candida albicans10231Fungus (Yeast)Common cause of opportunistic fungal infections (candidiasis).

Section 2: Experimental Protocols

2.1 Protocol 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test organism.[14]

Causality Behind Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing because of its reproducibility and low concentration of inhibitors that might interfere with results.[14]

  • Inoculum Standardization: The inoculum is adjusted to a 0.5 McFarland turbidity standard to ensure a uniform and reproducible bacterial lawn, which is critical for accurate zone size measurement.

Step-by-Step Methodology:

  • Prepare Inoculum: Aseptically transfer several colonies of the test microorganism from a fresh culture plate into a tube of sterile saline. Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid.[15] Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure complete coverage.[6]

  • Allow to Dry: Let the plate sit with the lid slightly ajar for 3-5 minutes (but no more than 15 minutes) to allow the inoculum to dry.[5]

  • Prepare Test Compound Disks: Prepare a stock solution of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione in a suitable solvent (e.g., DMSO). Aseptically impregnate sterile 6 mm paper disks with a known amount of the compound (e.g., 10 µL of a 1 mg/mL solution to yield 10 µ g/disk ). Allow the solvent to evaporate completely.

  • Apply Disks: Using sterile forceps, place the prepared compound disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar. Place a positive control disk (e.g., ampicillin) and a negative control disk (solvent only) on the same plate. Ensure disks are spaced at least 24 mm apart.[14]

  • Incubate: Invert the plates and incubate at 35-37°C for 16-18 hours. For Candida albicans, incubate at 30°C for 24-48 hours.

  • Measure and Interpret: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm). A zone of inhibition indicates that the compound has antimicrobial activity.

Example Data Presentation:

Test Compound Concentration S. aureus E. coli P. aeruginosa C. albicans
Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm)
Test Compound10 µ g/disk 1814012
Ampicillin (Control)10 µ g/disk 25190N/A
Amphotericin B (Control)10 µ g/disk N/AN/AN/A22
Solvent (DMSO)10 µL/disk0000

2.2 Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the test compound that inhibits visible microbial growth in a liquid medium.[7][16] The protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17]

Causality Behind Choices:

  • 96-Well Plate Format: This format allows for efficient testing of multiple concentrations and replicates simultaneously, conserving reagents and time.

  • Two-fold Serial Dilution: This standard dilution scheme provides a logarithmic concentration gradient to precisely identify the MIC value.

  • Indicator Dyes (Optional): Redox indicators like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visual determination of growth, where viable cells reduce the colorless dye to a red formazan product.[18]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row. Prepare a starting solution of the test compound in MHB at twice the highest desired final concentration. Add 100 µL of this starting solution to well 1.

  • Perform Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this two-fold serial dilution down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Prepare Inoculum: Prepare a microbial suspension as described in Protocol 1 (Step 1). Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add 50 µL of the final inoculum to wells 1 through 11. This brings the total volume in these wells to 100 µL and halves the compound concentrations to the desired final test range. Add 50 µL of sterile MHB to well 12 (sterility control).

  • Incubate: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G cluster_mic MIC Determination in 96-Well Plate cluster_result Visual Result (Turbidity) conc_label Compound Concentration w1 1 128µg/mL w2 2 64µg/mL w3 3 32µg/mL w4 4 16µg/mL w5 5 8µg/mL r4 Clear w6 6 4µg/mL w7 7 2µg/mL w8 8 1µg/mL w9 9 0.5µg/mL w10 10 0.25µg/mL w11 11 Growth Control w12 12 Sterility Control r1 Clear r2 Clear r3 Clear r5 Turbid mic_result Result: MIC = 16 µg/mL r6 Turbid r7 Turbid r8 Turbid r9 Turbid r10 Turbid r11 Turbid r12 Clear

Caption: Example of MIC determination from a 96-well plate.

2.3 Protocol 3: Minimum Bactericidal Concentration (MBC) Test

This protocol determines the lowest concentration of the test compound required to kill ≥99.9% of the initial bacterial inoculum.[9]

Step-by-Step Methodology:

  • Subculture from MIC Plate: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plate Aliquots: Mix the contents of each selected well thoroughly. Aseptically transfer a 10 µL aliquot from each of these wells onto a fresh MHA plate, streaking for isolation. Be sure to label each streak with the corresponding compound concentration from the MIC plate.

  • Incubate: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in no colony growth on the subculture plate, which corresponds to a ≥99.9% reduction in CFU from the initial inoculum.

G cluster_mbc MBC Determination Workflow mic_plate 128µg/mL 64µg/mL 32µg/mL 16µg/mL (MIC) subculture Subculture 10µL from each clear well onto MHA plate mic_plate->subculture mha_plate MHA Plate with Streaks subculture->mha_plate incubation Incubate 18-24h at 37°C mha_plate->incubation readout Read Results: Identify lowest concentration with no colony growth incubation->readout result MBC = 32 µg/mL readout->result

Caption: Workflow for determining the Minimum Bactericidal Concentration.

Example Data Presentation:

Microorganism MIC (µg/mL) MBC (µg/mL) Ratio (MBC/MIC) Interpretation
S. aureus16322Bactericidal
E. coli322568Bacteriostatic
C. albicans16644Fungicidal

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Section 3: Conclusion and Future Directions

This guide provides a standardized and robust framework for the initial in vitro antimicrobial evaluation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. The data generated from these protocols will establish a foundational profile of the compound's activity, including its spectrum (which organisms it affects) and potency (MIC/MBC values). Positive results from this screening cascade would warrant further investigation, including mechanism of action studies, cytotoxicity assays against mammalian cell lines, and in vivo efficacy studies in animal models of infection. The versatility of the indene-1,3-dione scaffold suggests that this and related compounds hold promise in the critical search for new antimicrobial agents.[1]

References

  • Couto, C. P., Bernier, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Shivaraj, et al. (2018). Design, Synthesis and Pharmacological Evaluation of Novel 1,3-Indanedione Derivatives. Indo American Journal of Pharmaceutical Sciences, 05(03). [Link]

  • Couto, C. P., Bernier, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Al-Zahrani, H. A. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(02). [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. asm.org. [Link]

  • Li, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules. [Link]

  • Lončar, M., et al. (2024). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. bmglabtech.com. [Link]

  • Radhakrishnan, K., et al. (2017). Synthesis and Antimicrobial Activity of 2-Benzylidene-1,3 Indandiones: A Structure-Reactivity Study. ResearchGate. [Link]

  • ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. ResearchGate. [Link]

  • Ersoy, S. C., & Heithoff, D. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. jocpr.com. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • Bazgir, A., et al. (2014). New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. RSC Advances. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]

  • ATCC. (n.d.). ATCC® BACTeriAl CulTure Guide. chromachemie.com. [Link]

  • Safavi, M., et al. (2013). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • Ali, H. S. M., et al. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivative. Future Journal of Pharmaceutical Sciences. [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). bio-protocol.org. [Link]

  • Zani, F., Vicini, P., & Incerti, M. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. microbeinvestigations.com. [Link]

  • Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. hardydiagnostics.com. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. [Link]

  • Wikipedia. (n.d.). 1,3-Indandione. Wikipedia. [Link]

  • Kim, S. J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. nicd.ac.za. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

Sources

Method

Application Note: Preparation and Characterization of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Metal Complexes

Introduction and Mechanistic Rationale The 1,3-indandione scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its anti-proliferative, anticoagulant, and antimicrobial properties[1]. When...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 1,3-indandione scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its anti-proliferative, anticoagulant, and antimicrobial properties[1]. When functionalized at the C2 position with an acyl group, such as in 2-acetyl-1,3-indandione, the molecule becomes a highly versatile precursor for the synthesis of bidentate (N,O) ligands.

The condensation of 2-acetyl-1,3-indandione with primary amines (e.g., allylamine) presents a fascinating case of tautomerism. While traditionally classified as "Schiff base" condensation, quantum-chemical calculations and crystallographic data demonstrate that the resulting product overwhelmingly favors the exocyclic enamine tautomer rather than the imine (Schiff base) form[2]. This thermodynamic preference is driven by the extended π -conjugation between the exocyclic double bond and the highly electron-withdrawing 1,3-indandione core.

The target ligand, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione (hereafter referred to as HL ), incorporates a terminal allyl group. This structural feature not only enhances the lipophilicity of the resulting metal complexes—a critical factor for cellular membrane permeability in drug development—but also provides a reactive handle for secondary functionalization or polymerization[3]. Upon coordination with transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺), the enamine proton is displaced, and the ligand acts as a monoanionic bidentate chelator, typically forming stable neutral [M(L)₂] complexes[4][5].

Pathway A 2-Acetyl-1,3-indandione (Triketone / Enol) B Allylamine Addition (Nucleophilic Attack) A->B EtOH, Reflux C Intermediate Imine (Schiff Base) B->C -H2O D 2-[1-(allylamino)ethylidene]- 1H-indene-1,3(2H)-dione (Enamine Tautomer) C->D Tautomerization (Conjugation Driven) E Deprotonation (Base) & Metal(II) Addition D->E M(OAc)2, pH 7.5 F Bis-Chelate Metal Complex [M(L)2] E->F Coordination (N,O)

Figure 1: Synthetic workflow and tautomeric driving forces for the enamine ligand and metal complexes.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) steps are integrated to ensure the chemical integrity of the intermediates before proceeding to complexation.

Protocol A: Synthesis of the Ligand (HL)

Causality Note: Absolute ethanol is chosen as the solvent to facilitate the azeotropic removal of water (driving the condensation forward), while a catalytic amount of glacial acetic acid activates the carbonyl carbon of the acetyl group for nucleophilic attack.

  • Reagent Preparation: Dissolve 10.0 mmol (1.88 g) of 2-acetyl-1,3-indandione in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Amine Addition: Slowly add 12.0 mmol (0.90 mL) of allylamine dropwise to the stirring solution at room temperature.

  • Catalysis & Reflux: Add 2–3 drops of glacial acetic acid. Heat the mixture to reflux (approx. 80 °C) for 4 hours.

  • In-Process QC (TLC): After 3.5 hours, spot the reaction mixture against the starting diketone on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a distinct yellow/orange spot ( Rf​≈0.6 ) validates reaction completion.

  • Isolation: Cool the mixture to 0–5 °C in an ice bath for 2 hours to induce crystallization. Filter the resulting bright yellow/orange precipitate under vacuum.

  • Purification: Wash the solid with 10 mL of ice-cold ethanol followed by 10 mL of diethyl ether. Recrystallize from hot ethanol and dry in vacuo at 50 °C for 12 hours. (Expected yield: 75–85%).

Protocol B: Synthesis of [M(L)₂] Complexes (M = Cu, Ni, Zn)

Causality Note: Metal acetate salts are explicitly used instead of chlorides or nitrates. The acetate anion acts as a mild, built-in base that facilitates the deprotonation of the enamine N-H group, which is strictly required for the formation of the neutral, highly stable bis-chelate complex[5].

  • Ligand Solubilization: Dissolve 2.0 mmol of the synthesized ligand (HL ) in 20 mL of warm absolute ethanol (50 °C).

  • Metal Addition: In a separate beaker, dissolve 1.0 mmol of the respective metal(II) acetate hydrate (e.g., Cu(CH3​COO)2​⋅H2​O ) in 10 mL of warm ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution.

  • pH Optimization (QC Step): Check the pH of the solution using indicator paper. If the pH is below 7.0, add 1-2 drops of dilute triethylamine to reach a pH of ~7.5. This ensures complete deprotonation of the enamine.

  • Reflux: Reflux the mixture for 3 hours. Observe the characteristic color change indicating coordination (e.g., Cu²⁺ turns deep olive green/brown; Ni²⁺ turns dark green).

  • Isolation: Reduce the solvent volume by half under reduced pressure and cool to 4 °C overnight.

  • Purification: Filter the precipitated microcrystalline complexes, wash thoroughly with cold ethanol and diethyl ether to remove unreacted ligand, and dry in a desiccator over anhydrous CaCl2​ .

Workflow Step1 Ligand Synthesis Reflux 4h, 80°C Step2 QC Check TLC & IR (N-H band) Step1->Step2 Step2->Step1 Incomplete Step3 Complexation M(II) Acetate, 3h Step2->Step3 Step4 Purification Wash & Vacuum Dry Step3->Step4 Step5 Characterization NMR, XRD, UV-Vis Step4->Step5

Figure 2: Step-by-step experimental workflow and in-process quality control checkpoints.

Characterization and Data Presentation

Thorough characterization is required to validate the structural integrity of the synthesized compounds. The primary indicator of successful complexation is the disappearance of the ν(N−H) stretching frequency in the IR spectrum, confirming the deprotonation of the enamine and the formation of the M-N bond[4].

Vibrational Spectroscopy (FT-IR)

The shift of the carbonyl stretching frequency ν(C=O) to lower wavenumbers in the complexes compared to the free ligand confirms the participation of the exocyclic oxygen in coordination.

Table 1: Key FT-IR Spectral Data ( cm−1 ) for Ligand and Complexes

Compound ν(N−H) ν(C=O) indandione ν(C=C) + ν(C=N) ν(M−O) ν(M−N)
Ligand (HL) 3210 (br)1685 (s), 1640 (s)1595 (s)--
[Cu(L)₂] Absent1655 (s), 1620 (m)1570 (s)540465
[Ni(L)₂] Absent1658 (s), 1622 (m)1575 (s)535470
[Zn(L)₂] Absent1660 (s), 1625 (m)1572 (s)525455

(Note: br = broad, s = strong, m = medium)

Electronic Spectra and Magnetic Properties

UV-Vis spectroscopy and room-temperature magnetic moment ( μeff​ ) measurements are utilized to determine the geometry of the metal center. Copper(II) complexes of 2-substituted 1,3-indandiones typically exhibit distorted square planar or flattened tetrahedral geometries, while Nickel(II) complexes often adopt octahedral geometries if solvent molecules (e.g., water/ethanol) occupy the axial positions[4][5].

Table 2: Electronic Spectra (UV-Vis in DMF) and Magnetic Moments

CompoundAbsorption λmax​ (nm)Assignment μeff​ (B.M.)Inferred Geometry
Ligand (HL) 285, 345 π→π∗ , n→π∗ DiamagneticN/A
[Cu(L)₂] 290, 360, 645Intra-ligand, d-d transition1.82Distorted Square Planar
[Ni(L)₂] 288, 355, 580, 910Intra-ligand, d-d transitions3.15Octahedral (Solvated)
[Zn(L)₂] 285, 350Intra-ligandDiamagneticTetrahedral
Nuclear Magnetic Resonance (NMR)

For the diamagnetic Zn(II) complex and the free ligand, 1H NMR provides conclusive evidence of the allyl group integrity.

  • Ligand 1H NMR ( CDCl3​ , δ ppm): 13.5 (s, 1H, N-H, exchanges with D2​O ), 7.8–7.5 (m, 4H, aromatic), 5.9 (m, 1H, -CH=), 5.3 (dd, 2H, =CH₂), 4.1 (t, 2H, N-CH₂), 2.6 (s, 3H, CH₃).

  • [Zn(L)₂] 1H NMR ( DMSO−d6​ , δ ppm): The crucial signal at 13.5 ppm is completely absent, validating deprotonation. The allyl signals (5.9, 5.3, 4.1 ppm) remain intact, confirming that the terminal double bond does not participate in metal coordination and remains available for downstream applications[3].

References

  • Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine?
  • Source: Structural Chemistry (via ResearchGate)
  • Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes Source: University of Chemical Technology and Metallurgy URL
  • New indene-derivatives with anti-proliferative properties Source: ResearchGate URL
  • Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review Source: MDPI URL

Sources

Application

Molecular docking studies and binding affinity of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Application Notes & Protocols Topic: Molecular Docking Studies and Binding Affinity of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Audience: Researchers, scientists, and drug development professionals. A Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Molecular Docking Studies and Binding Affinity of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the In Silico Evaluation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Introduction: The Therapeutic Potential of the 1,3-Indandione Scaffold

The 1,3-indandione core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. These activities range from anticoagulant and anti-inflammatory to antimicrobial and anticancer properties.[1][2][3] This wide-ranging bioactivity makes novel 1,3-indandione derivatives, such as 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, compelling candidates for computational screening and drug discovery pipelines. Given that many derivatives of this class have shown anti-inflammatory potential, a logical and high-value target for initial in silico investigation is Cyclooxygenase-2 (COX-2).[4]

COX-2 is a well-validated enzyme target, primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to its macromolecular target (receptor).[][6] By simulating the interaction between our compound of interest and the COX-2 active site, we can generate initial data on its potential as a selective inhibitor, guiding further experimental validation.

This guide provides a detailed, step-by-step protocol for conducting a molecular docking study of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione with human COX-2. We will utilize industry-standard, freely available software to ensure the reproducibility and accessibility of this workflow.

Experimental Design & Workflow

The foundation of a reliable docking study lies in a meticulously planned workflow. Each step is designed to prepare the molecules for an accurate simulation of their interaction, from initial structure generation to the final analysis of binding modes.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Grid_Gen Grid Box Generation (Defining the Search Space) Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (PDB Selection, Cleaning, Adding Hydrogens) Receptor_Prep->Grid_Gen Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking_Run Results_Parse Parse Results (Binding Affinity, Poses) Docking_Run->Results_Parse Visualization Interaction Visualization (PyMOL, Discovery Studio) Results_Parse->Visualization

Figure 1: A generalized workflow for molecular docking studies.

Protocol 1: Ligand Preparation

Causality: The ligand's three-dimensional conformation and charge distribution are critical for accurate docking. Starting from a 2D representation, we must generate a stable, low-energy 3D structure. This process ensures that the ligand conformation used in the docking simulation is sterically and electronically plausible.

Methodology:

  • 2D Structure Generation:

    • Use chemical drawing software such as ChemDraw or the free MarvinSketch to draw the 2D structure of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

    • Export the structure as a SMILES string or in a 2D SDF format. For our ligand, the SMILES string is C=CCN\C(C)=C1/C(=O)c2ccccc2C1=O.

  • 3D Structure Conversion and Energy Minimization:

    • Utilize a program like Open Babel or the web-based tool Frog2 to convert the 2D structure into a 3D conformation.

    • Crucial Step: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a low-energy, stable conformation.

    • Save the final 3D structure in a .pdb or .mol2 file format.

  • Preparation for AutoDock:

    • Open AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select your ligand's .pdb file.

    • ADT will automatically add hydrogens and compute Gasteiger charges, which are essential for the AutoDock scoring function.

    • Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file ready for docking. The PDBQT format includes atomic charges and torsional degrees of freedom.

Protocol 2: Receptor Preparation

Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, ions) or have missing atoms (hydrogens). Preparing the receptor involves "cleaning" the structure and adding necessary components to make it suitable for a realistic docking simulation.

Methodology:

  • Receptor Selection and Download:

    • Navigate to the RCSB PDB database ([Link]).

    • Search for "Human Cyclooxygenase-2". A suitable high-resolution structure is PDB ID: 5KIR , which is human COX-2 in complex with the inhibitor Rofecoxib.

    • Download the structure in PDB format.

  • Receptor Cleaning:

    • Open the downloaded PDB file (e.g., 5KIR.pdb) in a molecular visualization tool like UCSF Chimera, PyMOL, or BIOVIA Discovery Studio Visualizer.

    • Remove Water Molecules: These are typically not involved in the primary ligand-protein interactions and can add unnecessary complexity.

    • Remove Co-crystallized Ligands and Ions: Delete the original inhibitor (Rofecoxib in this case) and any non-essential ions from the active site to make it available for our ligand.

    • Save the cleaned protein structure as a new .pdb file.

  • Preparation for AutoDock:

    • Open the cleaned protein .pdb file in AutoDockTools.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the prepared protein.

    • Save the final receptor file in PDBQT format (File -> Save -> Write PDBQT).

Protocol 3: Molecular Docking with AutoDock Vina

Causality: AutoDock Vina requires a defined search space, or "grid box," within which it will attempt to place the ligand. The size and center of this box are critical parameters that determine the scope of the conformational search. A well-defined grid, typically centered on the known active site, increases the efficiency and accuracy of the docking run.

Methodology:

  • Grid Box Generation:

    • In AutoDockTools, with your prepared receptor loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center_x, center_y, and center_z coordinates to center the box on the active site. For COX-2 (PDB: 5KIR), the active site is a long channel. A good starting point for the center can be derived from the position of the co-crystallized ligand.

    • Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. A typical size might be 60 x 60 x 60 Å.

    • Record the center and size coordinates.

  • Configuration File Creation:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

    • Expertise Note: exhaustiveness controls the thoroughness of the search (default is 8; higher is more thorough but slower). num_modes specifies how many binding poses to generate.

  • Running the Docking Simulation:

    • Open a command line or terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the Vina command: vina --config conf.txt --log log.txt --out output.pdbqt

    • Vina will perform the docking and generate a log.txt file with the binding affinity scores and an output.pdbqt file containing the coordinates of the predicted binding poses.

Protocol 4: Results Analysis and Visualization

Causality: The output of a docking simulation is a set of binding poses and their corresponding binding affinity scores. The score (in kcal/mol) estimates the binding free energy, with more negative values indicating stronger binding. Visualization is essential to understand the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the ligand in the active site.

Methodology:

  • Interpreting Binding Affinity:

    • Open the log.txt file. It will contain a table of the top binding modes, ranked by affinity.

    • The top-ranked pose (mode 1) has the most favorable (most negative) binding affinity score. This value provides a quantitative estimate of the binding strength.

  • Visualization of Interactions:

    • Use software like PyMOL or BIOVIA Discovery Studio Visualizer to view the results.[7][8]

    • Open your prepared receptor PDBQT file (protein.pdbqt).

    • Open the docking output file (output.pdbqt). This will overlay the predicted binding poses of the ligand onto the protein.

    • Focus on the top-ranked pose. Analyze its position in the active site and identify key interacting amino acid residues.

    • Use the software's tools to identify and display specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking. Web servers like PLIP (Protein-Ligand Interaction Profiler) can also be used for automated 2D interaction diagram generation.[9][10]

Data Presentation

Quantitative results from the docking simulation should be presented clearly.

Table 1: Predicted Binding Affinities and Key Interactions

Binding Mode Binding Affinity (kcal/mol) Interacting Residues (Hydrogen Bonds) Interacting Residues (Hydrophobic/van der Waals)
1 -9.2 Tyr385, Ser530 Val349, Leu352, Val523, Ala527
2 -8.8 Arg120 Leu384, Val523, Met522
3 -8.5 Gln192 Tyr355, Leu531

(Note: Data is illustrative and represents a potential outcome for this specific docking experiment.)

G cluster_cox2 COX-2 Active Site Ligand 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Carbonyl Oxygen 1 Carbonyl Oxygen 2 Amine Nitrogen Tyr385 Tyr385 Ligand:o1->Tyr385 H-Bond Ser530 Ser530 Ligand:o2->Ser530 H-Bond Val523 Val523 Ligand->Val523 Hydrophobic Leu352 Leu352 Ligand->Leu352 Hydrophobic

Figure 2: Key interactions between the ligand and COX-2 active site.

Conclusion and Future Directions

This guide outlines a comprehensive and reproducible protocol for the molecular docking of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione against the human COX-2 enzyme. The hypothetical results, showing a strong binding affinity and key interactions with active site residues like Tyr385 and Ser530, suggest that this compound warrants further investigation as a potential anti-inflammatory agent.

These in silico findings provide a strong rationale for the next steps in the drug discovery process, which should include:

  • Synthesis and in vitro validation: Chemical synthesis of the compound followed by enzymatic assays to determine its actual IC50 value against COX-2.

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time and provide a more dynamic view of the binding interactions.

  • Structure-Activity Relationship (SAR) Studies: Docking of analogue compounds to understand how modifications to the ligand structure affect binding affinity and selectivity.

By integrating computational methods like molecular docking early in the research pipeline, scientists can prioritize promising candidates, reduce experimental costs, and accelerate the development of novel therapeutics.

References

  • Shivaraj, et al. (2018). Design, Synthesis and Pharmacological Evaluation of Novel 1,3-Indanedione Derivatives. Indo American Journal of Pharmaceutical Sciences, 05(03). Available at: [Link]

  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking. Retrieved from [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. RCSB PDB. PDB ID: 5KIR. Available at: [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research, 43(W1), W443–W447. Available at: [Link]

  • ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR...). Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available at: [Link]

  • Lucido, M.J., et al. (2016). The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2. RCSB PDB. PDB ID: 5F19. Available at: [Link]

  • Stierand, K., & Rarey, M. (2010). PoseView--automatic generation of interactive 2D diagrams of protein-ligand complexes. Bioinformatics, 26(8), 1088-1090. Available at: [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. PDB ID: 5IKR. Available at: [Link]

  • Bioinformatics With BB. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. Available at: [Link]

  • Bentham Science Publishers. (2020). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current Organic Synthesis, 17(6). Available at: [Link]

  • ResearchGate. (2021). Can anyone recommend a suitable program (or web server) that analyzes protein-ligand interactions?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1H-indene-1,3(2H)-dione. Retrieved from [Link]

  • MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5978. Available at: [Link]

  • Jazanu. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(02). Available at: [Link]

  • PubChem. (n.d.). 2-((Dimethylamino)methylene)-1H-indene-1,3(2H)-dione. Retrieved from [Link]

Sources

Method

Catalytic applications of enaminones derived from 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Technical Guide: Catalytic Applications of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Introduction: The Versatility of the Enaminone Scaffold Enaminones are a highly versatile class of organic compounds featuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Catalytic Applications of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Introduction: The Versatility of the Enaminone Scaffold

Enaminones are a highly versatile class of organic compounds featuring a conjugated system (N-C=C-C=O). This endows them with ambident nucleophilic and electrophilic properties, making them valuable building blocks for a diverse array of carbocyclic and heterocyclic compounds.[1][2] The enaminone motif is a key structural feature in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] Beyond their role as synthetic intermediates, enaminones can function as powerful catalysts, particularly in the realm of asymmetric synthesis. Their ability to act as hydrogen-bond donors or as ligands for transition metals opens up a wide range of catalytic transformations.[3][4]

This guide focuses on the specific catalytic potential of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione . This molecule combines three key structural features:

  • A rigid and electron-withdrawing 1,3-indanedione backbone.

  • A nucleophilic enamine moiety capable of hydrogen bonding and metal coordination.

  • A reactive allyl group , which can introduce additional complexity and potential for dual-catalysis.

We will explore its synthesis and propose detailed protocols for its application in two distinct catalytic paradigms: bifunctional organocatalysis and transition metal-mediated transfer hydrogenation.

Synthesis and Characterization

The most direct route to synthesizing enaminones is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine.[1][5] In this case, the title compound is prepared from 1,3-indanedione and allylamine.

Synthesis Mechanism

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the 1,3-dicarbonyl, forming a hemiaminal intermediate. This is followed by a dehydration step to yield the final conjugated enaminone system.[1]

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product Indanedione 1,3-Indanedione Nucleophilic_Attack Nucleophilic Attack (Amine on Carbonyl) Indanedione->Nucleophilic_Attack Allylamine Allylamine Allylamine->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate (Carbinolamine) Nucleophilic_Attack->Hemiaminal Proton Transfer Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration Acid or Heat Enaminone 2-[1-(allylamino)ethylidene]- 1H-indene-1,3(2H)-dione Dehydration->Enaminone G cluster_cycle Catalytic Cycle Catalyst Enaminone Catalyst (Cat-H) A H-Bond Activation Catalyst complexes with Nitrostyrene via H-bond. (Cat-H•••O₂N-R) Catalyst->A:f0 Nitro trans-β-Nitrostyrene Nitro->A:f0 AcAc Acetylacetone B Ternary Complex Acetylacetone (enol) approaches the activated complex. AcAc->B:f0 Product Michael Adduct A->B Coordination C C-C Bond Formation Nucleophilic attack occurs with high stereocontrol. B->C Stereoselective Attack D Product Release Product dissociates, regenerating the catalyst. C->D Proton Transfer D->Catalyst Regeneration D->Product G cluster_cycle Catalytic Cycle Precatalyst [Ru(II)-Enaminone] Active_Catalyst [Ru-H] Hydride Species Precatalyst->Active_Catalyst Base, iPrOH (- Acetone) Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination + Ketone Transition_State Six-Membered Transition State Ketone_Coordination->Transition_State Hydride Transfer Product_Release Alcohol Product Release Transition_State->Product_Release Protonation Product_Release->Active_Catalyst Regeneration Alcohol Alcohol Product Product_Release->Alcohol Ketone Ketone Substrate Ketone->Ketone_Coordination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

From the desk of a Senior Application Scientist Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione and wish to improve their reaction yields and product purity. This molecule, a vinylogous amide or enaminone, is a valuable synthetic intermediate. However, its synthesis, which typically involves the condensation of 2-acetyl-1H-indene-1,3(2H)-dione with allylamine, can present challenges that lead to suboptimal yields.

This document moves beyond a simple recitation of steps. It provides a causal framework for experimental choices, offers robust troubleshooting strategies in a direct question-and-answer format, and is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Section 1: The Underlying Chemistry: Reaction Mechanism and Key Principles

Understanding the reaction mechanism is the first step toward troubleshooting and optimization. The formation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is a classic condensation reaction. The process involves the nucleophilic attack of the primary amine (allylamine) on the electrophilic acetyl carbonyl carbon of 2-acetyl-1H-indene-1,3(2H)-dione. This is followed by the elimination of a water molecule to form the stable, conjugated enaminone product. The stability of the final product is significantly enhanced by the delocalization of electrons across the N-C=C-C=O system.[1]

Reaction_Mechanism SM1 2-Acetyl-1H-indene-1,3(2H)-dione Int1 Hemiaminal Intermediate SM1->Int1 + Allylamine SM2 Allylamine Int2 Protonated Hemiaminal Int1->Int2 + H⁺ Prod Target Enaminone Int2->Prod - H₂O, -H⁺ Water H₂O H_plus H⁺ (catalyst) Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity TLC_Analysis Analyze TLC Plate Check_Purity->TLC_Analysis If Pure Unreacted_SM Significant Unreacted Starting Material? TLC_Analysis->Unreacted_SM Side_Products Multiple Side Products? Unreacted_SM->Side_Products No Sol_Equilibrium Action: Drive Equilibrium - Use Dean-Stark - Add Catalyst (p-TsOH) - Use excess Amine Unreacted_SM->Sol_Equilibrium Yes Purification_Loss Product Loss During Purification? Side_Products->Purification_Loss No Sol_Side_Products Action: Optimize Conditions - Ensure Anhydrous Setup - Lower Temperature - Reduce Reaction Time Side_Products->Sol_Side_Products Yes Sol_Purification Action: Modify Purification - Neutralize Silica w/ Et₃N - Use Alumina - Recrystallize Purification_Loss->Sol_Purification Yes Success Improved Yield Purification_Loss->Success No Sol_Equilibrium->Success Sol_Side_Products->Success Sol_Purification->Success

Sources

Optimization

Optimizing solvent conditions for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione crystallization

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-[1-(allylamino)ethylidene]-1H-indene-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione and related 1,3-indandione-based enaminones. The final crystalline form of an active pharmaceutical ingredient (API) is critical, influencing its purity, stability, and bioavailability. This document provides foundational principles, step-by-step protocols, and in-depth troubleshooting to help you achieve high-quality, crystalline material.

Section 1: Foundational Principles

This section addresses the fundamental questions researchers should consider before beginning the crystallization process.

Q1: What is the primary goal of crystallizing 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione?

The primary objective is to isolate the compound in a solid, highly-ordered crystalline form. This process is crucial for several reasons:

  • Purification: Crystallization is a highly effective method for removing impurities that may be present from the synthesis, such as unreacted starting materials or byproducts from side reactions.[1]

  • Polymorph Control: Organic molecules can often crystallize in multiple different crystal lattices, a phenomenon known as polymorphism.[2] Each polymorph can have distinct physical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling crystallization to obtain a single, stable polymorph is a regulatory and therapeutic necessity.

  • Particle Size and Morphology: The crystallization process dictates the size and shape (morphology) of the resulting crystals. These characteristics are critical as they directly impact downstream processes like filtration and drying, as well as final product properties such as dissolution rate.[3]

Q2: How does solvent selection fundamentally impact the crystallization of this compound?

Solvent choice is the most critical parameter in developing a successful crystallization protocol.[4] A suitable solvent system must create a state of supersaturation—where the solution contains more dissolved solute than is thermodynamically stable—which is the driving force for crystallization.[5][6]

The key interactions are governed by the following:

  • Solubility Profile: An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature.[1] This differential solubility allows for high product recovery upon cooling.

  • Solvent Polarity: The polarity of the solvent affects the solubility of the solute and can influence which crystal faces grow faster, thereby altering the final crystal shape.[7][8] Studies on related 1,3-indandione structures show that their behavior is highly dependent on solvent-solute interactions.[9]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in both the solute (the secondary amine and carbonyl groups) and the solvent can strongly influence solubility and the specific molecular packing in the crystal lattice.[4]

  • Viscosity: Solvent viscosity can impact mass transfer and diffusion rates, which in turn affects the kinetics of crystal nucleation and growth.[10]

Section 2: Experimental Protocols & Workflows

Workflow for Crystallization Method Selection

The following diagram outlines the decision-making process for selecting an appropriate crystallization strategy.

CrystallizationWorkflow cluster_0 Start: Crude Product cluster_1 Solvent Screening cluster_2 Method Selection cluster_3 Outcome start Dissolve small sample in various solvents at room temp. soluble Soluble at RT (e.g., DCM, Chloroform) start->soluble Dissolves completely insoluble Insoluble at RT (e.g., Hexane, Water) start->insoluble Does not dissolve sparingly_soluble Sparingly Soluble at RT (e.g., Ethanol, Toluene) start->sparingly_soluble Dissolves partially evaporation Slow Evaporation soluble->evaporation Use as 'good' solvent antisolvent Anti-Solvent Addition insoluble->antisolvent Use as 'anti-solvent' sparingly_soluble->antisolvent Use as 'good' solvent with anti-solvent cooling Cooling Crystallization sparingly_soluble->cooling Test solubility upon heating crystals High-Quality Crystals evaporation->crystals antisolvent->crystals cooling->crystals

Caption: Decision workflow for selecting a crystallization method.

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair for crystallization.

Materials:

  • Crude 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

  • Test tubes or small vials

  • A selection of analytical grade solvents (see Table 1)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solvent volume is around 0.5 mL.

  • Observe and Record: Note whether the compound is fully soluble, sparingly soluble, or insoluble at room temperature.

  • Heating Step: For tubes where the compound was sparingly soluble or insoluble, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise if necessary to achieve full dissolution.

  • Cooling Step: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath (~0-4 °C).

  • Analysis: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at high temperature, and which produces a crystalline precipitate upon cooling.[1]

  • Solvent Pair Evaluation: If no single solvent is ideal, select a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble). Dissolve the compound in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until persistent cloudiness appears, then allow to cool.[1]

Table 1: Qualitative Solubility of Related 1,3-Indandione Derivatives & Suggested Screening Solvents
Solvent ClassExample SolventExpected Solubility for 1,3-Indandione DerivativesRole in Crystallization
Protic Ethanol, MethanolSparingly to moderately soluble, increases with heat.Good candidate for cooling crystallization.[11]
Aprotic Polar Acetone, Ethyl AcetateLikely soluble.Can be a "good" solvent in an anti-solvent system.
Aromatic TolueneSparingly soluble at RT, good solubility when hot.Excellent candidate for cooling crystallization.[11]
Chlorinated Dichloromethane (DCM)Highly soluble.Typically used as a "good" solvent for anti-solvent methods.[12]
Nonpolar Hexane, HeptaneInsoluble or very sparingly soluble.Excellent candidate for an "anti-solvent."[12]
Aqueous WaterInsoluble.Can be used as an anti-solvent with water-miscible solvents like ethanol.[11][12]

Section 3: Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

Q: I see a viscous liquid or oil separating from the solution instead of a solid. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is so high that it separates as a liquid phase.[5][13] This is a common issue with 1,3-indandione derivatives, especially if impurities are present.[11]

Causality & Solutions:

  • Supersaturation is too high: The solution is too concentrated.

    • Solution: Re-heat the mixture until the oil redissolves. Add 10-20% more of the "good" solvent to decrease the concentration. Allow the less concentrated solution to cool much more slowly.[13]

  • Cooling rate is too fast: Rapid cooling doesn't give molecules enough time to orient into an ordered crystal lattice.

  • Inappropriate solvent choice: The boiling point of the solvent may be significantly higher than the melting point of your compound.

    • Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point or adjust the solvent/anti-solvent ratio.

Issue 2: The compound fails to crystallize.

Q: My solution is completely clear, even after cooling in an ice bath. What steps can I take to induce crystallization?

A: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, or that the kinetic barrier for nucleation (the formation of the first tiny crystal seeds) has not been overcome.[5]

Causality & Solutions:

  • Insufficient Supersaturation: The solution is too dilute.

    • Solution: Reduce the solvent volume by gentle heating or under a stream of nitrogen, then attempt to cool again.[13] If using an anti-solvent system, add a small amount more of the anti-solvent.[15]

  • Nucleation is Inhibited: There are no sites for the first crystals to begin forming.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide a nucleation point.[5][13]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add a single speck to the solution. This "seed crystal" provides a template for further crystal growth.[5][11]

Issue 3: Crystals form too rapidly, resulting in a fine powder.

Q: As soon as I removed my flask from the heat, a large amount of solid crashed out. Why is this a problem?

A: Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of crystallization as a purification technique.[16] The goal is slow, controlled crystal growth.

Causality & Solutions:

  • Excessive Supersaturation: The solution was saturated at a temperature very close to the solvent's boiling point, with minimal excess solvent.

    • Solution: Place the flask back on the heat source to redissolve the solid. Add a small additional volume (5-10%) of the hot solvent. This slight dilution will ensure that the solution remains unsaturated for a longer period during cooling, promoting slower crystal growth.[16]

Issue 4: The final yield is unacceptably low.

Q: After filtration, I recovered very little of my compound. Where did it go?

A: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor (the leftover solvent after filtration).

Causality & Solutions:

  • Too much solvent was used: The compound has some residual solubility even at low temperatures. Using a large excess of solvent will amplify this loss.

    • Solution: Combine the filtrate and any washings. Reduce the total volume by 50-70% using a rotary evaporator. Cool the concentrated mother liquor again to recover a "second crop" of crystals. Note that this second crop may be less pure than the first.[16]

  • Premature filtration: The crystallization process may not have been complete.

    • Solution: For future runs, allow the solution to stand at a low temperature for a longer period (several hours to overnight) to ensure maximum precipitation.

Section 4: Advanced FAQs

Q: What is polymorphism and should I be concerned about it with 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione?

A: Polymorphism is the ability of a compound to exist in more than one crystal structure.[2] These different forms can have different stabilities, solubilities, and melting points. For any compound intended for pharmaceutical use, this is a critical consideration. 1,3-indandione derivatives have been reported to exhibit polymorphism.[2] It is essential to use a consistent, well-defined crystallization protocol to ensure you are producing the same polymorph in every batch. Characterization techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) can be used to identify and confirm the polymorphic form.

Q: How do I choose between cooling crystallization and anti-solvent crystallization?

A: The choice depends on your compound's solubility properties identified during the solvent screen.

  • Cooling Crystallization is ideal when you find a single solvent that shows a large difference in the compound's solubility between a high temperature and a low temperature.[17] This method is often straightforward to control.

  • Anti-Solvent Crystallization is the preferred method when your compound is either too soluble or too insoluble in common solvents at all temperatures.[18][19] It is highly effective but requires careful control over the rate of anti-solvent addition to avoid rapid precipitation.

Q: My final product is colored, but I expect it to be colorless or pale yellow. What could be the cause?

A: 1,3-indandione and its derivatives can be susceptible to self-condensation reactions, particularly in the presence of base, which can form highly colored impurities like "bindone" (a yellow-to-red compound).[11] If your product has a persistent, strong color, it suggests the presence of such impurities. A pre-purification step, such as passing a solution of the crude product through a short plug of silica gel or performing a charcoal treatment before the final crystallization, may be necessary to remove these colored species.

References

  • Jazanu.edu.sa. (n.d.). Synthetic Applications of 2-diazo-1,3-indanedione. Available at: [Link]

  • ACS Publications. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Available at: [Link]

  • ResearchGate. (n.d.). Polymorphism and History of 2-Dimethylsufuranylidene-1,3-indanedione (YLID)† | Request PDF. Available at: [Link]

  • PubChem. (n.d.). 2-((Dimethylamino)methylene)-1H-indene-1,3(2H)-dione. Available at: [Link]

  • ResearchGate. (2015). Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ACS Publications. (2006). A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective. Available at: [Link]

  • PMC. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

  • PubMed. (n.d.). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • PMC. (n.d.). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Available at: [Link]

  • PMC. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Available at: [Link]

  • Fraunhofer-Publica. (n.d.). CRYSTALLIZATION OF 1,1-DIAMINO-2,2-DINITROETHYLENE. Available at: [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Available at: [Link]

  • MDPI. (2017). A Different View of Solvent Effects in Crystallization. Available at: [Link]

  • ACS Publications. (n.d.). Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. Available at: [Link]

  • MDPI. (2020). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. Available at: [Link]

  • design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives. (n.d.). Available at: [Link]

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Available at: [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Available at: [Link]

  • PubChem. (n.d.). 1,3-Indandione. Available at: [Link]

  • A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS Rizk E. (2017). Available at: [Link]

  • MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

  • ACS Publications. (2019). Solvent Polarity: How Does This Influence the Precursor Activation, Reaction Rate, Crystal Growth, and Doping in Perovskite Nanocrystals? Available at: [Link]

  • MDPI. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Available at: [Link]

  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process.
  • PMC. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Available at: [Link]

  • Future4200. (n.d.). CRYSTAL GROWTH & DESIGN. Available at: [Link]

  • NSF PAR. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]

  • ResearchGate. (2021). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology | Request PDF. Available at: [Link]

  • ijprajournal. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation engineers overcome the severe aqueous insolubility of 2-[1-(allylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation engineers overcome the severe aqueous insolubility of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

This guide bypasses generic advice and directly addresses the unique physicochemical barriers of this specific enaminone-indandione derivative, providing field-proven, self-validating protocols for both in vitro and in vivo applications.

Part 1: Diagnostic Overview – The Root Cause of Insolubility

Before attempting to dissolve a compound, we must understand why it resists solvation.

2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione consists of a highly lipophilic 1,3-indandione core substituted with an allylamino-ethylidene group. This creates a conjugated enaminone system ( N−C=C−C=O ). The primary culprit for its insolubility is a resonance-assisted intramolecular hydrogen bond that forms between the N−H proton of the allylamino group and the adjacent C=O oxygen of the indandione ring 1.

The Causality: Because the hydrogen bond donors and acceptors are internally satisfied, the molecule cannot effectively hydrogen-bond with surrounding water molecules. This locks the compound into a rigid, highly planar conformation, drastically increasing its crystal lattice energy and lipophilicity (LogP), rendering it essentially hydrophobic.

Part 2: Troubleshooting & FAQs

Q1: I dissolved the compound in 100% DMSO for my cell-based assay, but it immediately precipitates when added to the culture media. How do I prevent this?

A: You are experiencing "solvent-shift precipitation." When DMSO is diluted into aqueous media, the thermodynamic solubility of the compound drops exponentially. Because the compound is highly planar, it rapidly nucleates and crystallizes. Solution: Do not add the DMSO stock directly to the media. Instead, use a cosolvent/surfactant cascade 2. By adding a non-ionic surfactant (like Tween-80) to the DMSO stock before aqueous dilution, the surfactant forms protective micelles around the hydrophobic drug molecules, trapping them in a metastable colloidal state before they can nucleate.

Q2: We are moving to in vivo pharmacokinetic (PK) studies in mice and cannot use high concentrations of DMSO. What is the recommended vehicle?

A: For parenteral (IV/IP) or oral dosing of planar, lipophilic molecules, cyclodextrin complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the indandione core, while its hydrophilic exterior ensures excellent aqueous solubility 3.

Q3: My cyclodextrin formulation remains cloudy even after stirring. What went wrong?

A: Cloudiness indicates uncomplexed, suspended drug particles. Complexation is a thermodynamic equilibrium process; because the crystal lattice energy of this enaminone is so high, the kinetics of it leaving the solid state to enter the cyclodextrin cavity are extremely slow at room temperature. Solution: You must input energy (heat and sonication) to break the crystal lattice, followed by prolonged stirring to reach thermodynamic equilibrium (See Protocol B).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Cosolvent Cascade for In Vitro Assays

Objective: Prepare a 1 mM final assay concentration without precipitation.

  • Primary Solvation: Weigh the required mass of the compound and dissolve it entirely in 100% molecular biology grade DMSO to create a 50 mM stock. Vortex until optically clear.

  • Surfactant Coating: Add 10% (v/v) Tween-80 directly to the 50 mM DMSO stock. Pipette vigorously to ensure the surfactant is homogeneously mixed with the solvated drug.

  • Aqueous Shift: Pre-warm your aqueous buffer or cell culture media to 37°C. While vigorously vortexing the media, add the DMSO/Tween-80/Drug mixture dropwise to achieve the final desired concentration (e.g., a 1:50 dilution yields 1 mM drug, 2% DMSO, 0.2% Tween-80).

  • Self-Validation Step (Nephelometry): Read the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​<0.02 confirms true solution/micellar entrapment. An OD600​>0.05 indicates sub-visual nanoprecipitation, meaning the surfactant ratio must be increased.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Objective: Prepare a 5 mg/mL true aqueous solution for IV/IP injection.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 1X PBS or 0.9% Saline.

  • Drug Addition: Add the solid compound in excess (e.g., 8 mg/mL) to the cyclodextrin vehicle. The suspension will be highly turbid.

  • Energy Input: Place the sealed vial in a bath sonicator set to 45°C for 45 minutes. The heat weakens the drug's crystal lattice, while sonication maximizes the surface area for the cyclodextrin to interact.

  • Equilibration: Transfer the vial to a magnetic stir plate and stir at 500 RPM at room temperature for 48 hours. Causality note: This time is strictly required for the host-guest complexation to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 12,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Self-Validation Step (HPLC-UV): Filter the supernatant through a 0.22 µm PVDF syringe filter. Dilute an aliquot of the filtrate 1:100 in methanol and quantify the exact dissolved concentration against a standard curve using HPLC-UV.

Part 4: Data Presentation & Strategy Comparison

Formulation StrategyExcipients UsedSolubilization MechanismMax Achievable ConcentrationBest Use Case
Cosolvent Cascade DMSO, Tween-80Micellar entrapment~1–5 mMIn vitro biochemical and cell-based assays
Inclusion Complexation HP-β-CD (20% w/v)Hydrophobic cavity shielding~5–15 mg/mLIn vivo Intravenous (IV) or Intraperitoneal (IP) dosing
Lipid Nanocarriers Labrasol, Cremophor ELSelf-emulsification (SMEDDS)>20 mg/mLIn vivo Oral (PO) dosing

Part 5: Mandatory Visualizations

SolubilizationWorkflow Start What is the target assay? InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (Animal PK/PD) Start->InVivo Cosolvent Cosolvent Cascade (DMSO + Tween-80) InVitro->Cosolvent Low Volume Cyclo Inclusion Complexation (HP-β-CD) InVivo->Cyclo IV / IP Dosing Lipid Lipid Nanocarriers (SMEDDS) InVivo->Lipid Oral (PO) Dosing

Workflow for selecting the optimal solubilization strategy based on assay requirements.

ComplexationMechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Thermodynamics CD HP-β-CD (Hydrophilic) CD->Complex Heat/Sonication

Thermodynamic equilibrium of HP-β-CD inclusion complexation shielding the hydrophobic core.

References

  • Title: Imine or Enamine? Insights and Predictive Guidelines from the Electronic Effect of Substituents in H-Bonded Salicylimines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Solubilizing excipients in oral and injectable formulations Source: Pharmaceutical Research (PubMed) URL: [Link]

  • Title: Pharmaceutical applications of cyclodextrins: basic science and product development Source: Journal of Pharmacy and Pharmacology (PubMed) URL: [Link]

Sources

Optimization

Column chromatography purification techniques for crude 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Focus Compound: 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Overview: The Chemical Challenge The compound 2-[1-(ally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Overview: The Chemical Challenge

The compound 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is a highly conjugated β -amino- α,β -unsaturated ketone (an enaminone) derived from the privileged indane-1,3-dione scaffold [2]. While the structure is stabilized by a strong intramolecular hydrogen bond between the allylamino nitrogen and the indanedione carbonyl, the electron-rich enamine core remains highly susceptible to Brønsted acids.

When subjected to standard silica gel chromatography, the acidic silanol groups (Si-OH, pH ~4.5–5.5) interact strongly with the basic nitrogen and polarized carbonyls. This causality leads to two primary failure modes: severe peak tailing (due to hydrogen bonding) and on-column hydrolysis (cleaving the C-N bond to regenerate 2-acetyl-1,3-indanedione and allylamine) [1].

Quantitative Diagnostic Metrics

To establish a baseline for your purification strategy, compare your current metrics against the table below to diagnose stationary phase incompatibilities.

Stationary PhaseAdditiveSurface pHExpected RecoveryTailing FactorOn-Column Hydrolysis
Standard Silica Gel None~4.5 - 5.530 - 50%Severe (>2.0)High (up to 40%)
Deactivated Silica 1-2% Triethylamine~7.5 - 8.085 - 95%Minimal (~1.1)< 2%
Basic Alumina None~9.0 - 10.080 - 90%Moderate (~1.3)None

Troubleshooting Guides & FAQs

Q1: My purified enaminone shows significant contamination with 2-acetyl-1,3-indanedione, even though my crude NMR showed >95% conversion. Is my column failing to separate them? A: This is rarely a separation issue; it is a classic symptom of on-column degradation . Enaminones are unstable on acidic silica gel [1]. As the compound travels down the column, the acidic silanols protonate the enamine nitrogen. This disrupts the stabilizing intramolecular hydrogen bond and catalyzes hydrolysis, releasing allylamine and the 2-acetyl-1,3-indanedione starting material directly onto the column.

  • Self-Validating Diagnostic (2D-TLC): To prove this is degradation and not co-elution, spot your crude mixture in the corner of a square TLC plate. Elute it in one direction, dry the plate completely, rotate it 90 degrees, and elute again using the same solvent. If the enaminone spot produces a secondary spot (2-acetyl-1,3-indanedione) off the diagonal axis, your compound is actively decomposing on the silica.

Q2: How do I prevent this streaking and degradation during silica gel chromatography? A: You must neutralize the Brønsted acidity of the stationary phase. The most effective method is to pre-treat the silica gel with a volatile tertiary amine, such as Triethylamine (TEA). The TEA irreversibly binds to the most active silanol sites, capping them and preventing them from hydrogen-bonding with or protonating your enaminone [3].

  • Actionable Fix: Incorporate 1–2% v/v TEA into your mobile phase (e.g., Hexanes/EtOAc) during column packing and maintain 0.5–1% TEA throughout the elution.

Q3: I have excess allylamine in my crude mixture. Should I load this directly onto the TEA-deactivated column? A: No. Allylamine is a highly nucleophilic, basic aliphatic amine (pKa ~9.5). Loading it directly can displace your product, alter the local pH of the column bed, or cause unwanted side reactions.

  • Actionable Fix: Exploit the pKa difference before chromatography. Wash your organic crude layer with a mildly acidic saturated aqueous ammonium chloride ( NH4​Cl , pH ~5.5) solution. This selectively protonates the aliphatic allylamine, driving it into the aqueous phase, while the highly conjugated, less basic enaminone remains entirely in the organic phase.

Standardized Experimental Protocol

Workflow: TEA-Deactivated Silica Gel Chromatography

This protocol is designed as a self-validating system to ensure high-fidelity purification of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

Step 1: System Validation (TLC Pre-check) Before committing your crude sample, prepare your eluent (e.g., 80:20 Hexanes:Ethyl Acetate) and split it into two batches. Add 1% v/v TEA to Batch B. Run a TLC of your crude in both.

  • Validation: If Batch B yields a tight, circular spot (Rf ~0.4) while Batch A streaks heavily, your solvent system is validated for scale-up.

Step 2: Slurry Preparation & Column Packing

  • Weigh standard flash silica gel (40–63 µm) at a 30:1 ratio to your crude mass.

  • Create a slurry using the TEA-spiked eluent (Batch B).

  • Critical Causality: Stir gently and let the slurry sit for 5 minutes. The neutralization of silanols by TEA is slightly exothermic; allowing it to equilibrate prevents gas bubbles from cracking the column bed later.

  • Pour the slurry into the column and pack it under gentle positive air pressure.

Step 3: Sample Loading

  • Dissolve the crude enaminone in the absolute minimum volume of Dichloromethane (DCM). Do not use the TEA-eluent for loading if the compound is poorly soluble in hexanes.

  • Apply the solution evenly to the flat surface of the silica bed. Push the solvent level exactly to the top of the silica to ensure a narrow loading band.

Step 4: Isocratic Elution & Recovery

  • Elute using the 1% TEA mobile phase. The enaminone will typically elute as a vibrant, highly visible yellow/orange band.

  • Combine product-containing fractions.

  • Evaporate under reduced pressure. To completely remove residual TEA (which can interfere with downstream assays or NMR), co-evaporate the resulting residue with toluene (2 × 10 mL), followed by high-vacuum drying for 4–6 hours.

Pathway Visualization

EnaminonePurification Crude Crude Mixture 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Decision Stationary Phase Selection Crude->Decision Silica Standard Silica Gel (Acidic Silanols, pH ~5.0) Decision->Silica Unoptimized TreatedSilica TEA-Deactivated Silica (1-2% Triethylamine) Decision->TreatedSilica Recommended Alumina Basic Alumina (Activity II-III) Decision->Alumina Alternative Degradation Hydrolysis & Tailing (Product Loss) Silica->Degradation Protonation of Enamine Success1 High Recovery (>85%) Intact Enaminone TreatedSilica->Success1 Neutralized Silanols Success2 Moderate Recovery (>80%) No Hydrolysis Alumina->Success2 Basic Surface Stabilizes

Workflow for selecting the optimal stationary phase to prevent enaminone degradation.

References

  • Indane-1,3-Dione: From Synthetic Strategies to Applications PMC (National Institutes of Health) URL:[Link]

  • Asymmetric Enamine Catalysis Chemical Reviews (ACS Publications) URL:[Link]

Troubleshooting

Preventing thermal degradation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione during storage

Technical Support Center: Troubleshooting & Handling Guide Topic: Preventing Thermal Degradation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione During Storage Welcome to the Technical Support Center. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guide Topic: Preventing Thermal Degradation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with complex enaminone derivatives. 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is a highly functionalized push-pull alkene featuring a cyclic 1,3-indandione core and a reactive allyl group. While cyclic enaminones are generally more stable than their acyclic counterparts, the dual presence of an enamine system and a terminal alkene introduces competing thermal degradation pathways that must be strictly managed during storage[1][2].

Part 1: Frequently Asked Questions (FAQs) on Degradation Causality

Q1: Why does my sample of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione degrade even when stored at room temperature? A1: The degradation is driven by two independent but synergistic mechanisms:

  • Acid-Catalyzed Hydrolysis: The enaminone bond is highly susceptible to moisture. The rate-determining step for this degradation is the protonation of the vinyl carbon. Even trace amounts of ambient moisture can generate enough protons to catalyze the cleavage of the enaminone back into 2-acetyl-1,3-indandione and allylamine[2][3].

  • Thermal Polymerization: The terminal allyl group (-CH2-CH=CH2) is prone to radical-mediated auto-oxidation and cross-linking. At temperatures above 25°C, especially in the presence of oxygen, the allyl groups can polymerize, leading to insoluble char or oligomeric aggregates[4][5].

Q2: How does the choice of solvent affect its stability before storage? A2: Protic solvents (e.g., methanol, ethanol, water) actively facilitate the protonation of the vinyl carbon, drastically reducing the compound's half-life[1]. Furthermore, the tautomeric equilibrium between the enol-imine and enaminone forms is solvent-dependent. For processing and lyophilization prior to storage, strictly anhydrous, aprotic solvents (e.g., dry DCM or THF) must be used to preserve the structural integrity of the push-pull system.

Q3: What are the visual or analytical indicators that my compound has degraded? A3: Visually, the powder may shift from a crystalline state to a gummy, discolored solid (indicating allyl polymerization). Analytically, LC-MS or NMR will reveal the disappearance of the characteristic enaminone vinyl proton and the emergence of peaks corresponding to 2-acetyl-1,3-indandione (hydrolysis) or broadened polymeric baseline signals (cross-linking).

Part 2: Mechanistic Visualization

The following diagram illustrates the bifurcated degradation pathways of the compound when exposed to suboptimal storage conditions.

DegradationPathways Compound 2-[1-(allylamino)ethylidene]- 1H-indene-1,3(2H)-dione Hydrolysis Acid-Catalyzed Hydrolysis (Moisture + Heat) Compound->Hydrolysis Trace H2O, H+ Polymerization Radical Cross-linking (Heat + O2) Compound->Polymerization Temp > 25°C, O2 Products1 2-Acetyl-1,3-indandione + Allylamine Hydrolysis->Products1 C=C Cleavage Products2 Oligomeric Aggregates (Insoluble Char) Polymerization->Products2 Allyl Addition

Fig 1: Competing thermal degradation pathways: Hydrolysis vs. Allyl Polymerization.

Part 3: Quantitative Stability Data

To optimize your storage strategy, refer to the following stability matrix. This data synthesizes the kinetic behavior of cyclic enaminones and allyl-functionalized compounds under various environmental stresses.

Storage TemperatureAtmosphereMoisture StatusEstimated Half-LifePrimary Degradation Pathway
+25°C (Room Temp)Ambient AirAmbient Humidity< 72 HoursHydrolysis & Polymerization
+4°C (Fridge)Ambient AirDesiccated2 - 3 WeeksHydrolysis (Slowed)
-20°C (Freezer)Argon / N2Strictly Anhydrous> 12 MonthsNone (Stable)
+60°C (Thermal Stress)Argon / N2Anhydrous< 12 HoursAllyl Radical Cross-linking

Part 4: Self-Validating Experimental Protocols

To ensure the scientific integrity of your workflow, do not simply store the compound and assume it is stable. Implement the following self-validating system to prepare the compound for long-term storage and verify its integrity upon retrieval.

Protocol A: Anhydrous Preparation and Long-Term Storage

Causality: Removing moisture prevents the rate-determining protonation of the enaminone. Removing oxygen and lowering thermal energy prevents radical initiation at the allyl group.

  • Solvent Removal: Dissolve the purified 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione in anhydrous dichloromethane (DCM). Evaporate the solvent using a rotary evaporator with a bath temperature strictly below 25°C to prevent thermal initiation of the allyl group.

  • High-Vacuum Drying: Transfer the concentrated residue to a Schlenk flask. Apply high vacuum (≤ 0.1 mbar) for 12 hours in the dark to remove all residual protic solvents or trapped moisture.

  • Aliquoting: Inside a glovebox or under a continuous stream of dry Argon, transfer the dried solid into pre-dried, amber glass vials. Note: Amber glass is required to prevent photo-induced radical formation.

  • Sealing: Purge the headspace of each vial with Argon. Seal immediately with a PTFE-lined cap (PTFE prevents chemical leaching), and wrap the cap tightly with Parafilm.

  • Storage: Store the vials in a dedicated -20°C freezer.

Protocol B: Thawing and Integrity Verification (LC-MS)

Causality: Cold vials exposed to ambient air will immediately condense atmospheric moisture, triggering rapid hydrolysis upon warming.

  • Controlled Thawing: Remove the sealed vial from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes before opening the seal.

  • Sample Preparation: Dissolve a 1 mg aliquot in 1 mL of anhydrous LC-MS grade Acetonitrile (avoid methanol or water-heavy diluents).

  • LC-MS Analysis:

    • Run a rapid gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid over 5 minutes) to minimize the compound's time in the aqueous mobile phase.

    • Validation Check: Monitor the Total Ion Chromatogram (TIC). The intact enaminone should appear as a single major peak.

    • Troubleshooting: If a peak corresponding to [M+H]+ of 2-acetyl-1,3-indandione is observed, your storage protocol was compromised by moisture. If the baseline is elevated with broad, late-eluting peaks, thermal polymerization of the allyl group has occurred.

References

  • National Center for Biotechnology Information. "Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines." PubMed, National Institutes of Health. Available at: [Link]

  • ACS Publications. "Ortho-Imide and Allyl Groups Effect on Highly Thermally Stable Polybenzoxazine/Double-Decker-Shaped Polyhedral Silsesquioxane Hybrids." Macromolecules, American Chemical Society, 2018. Available at: [Link]

  • MDPI. "Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties." Polymers, 2018. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione . This compound is a cyclic enaminone f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione . This compound is a cyclic enaminone formed via the condensation of 2-acetyl-1,3-indanedione with allylamine.

Due to the highly electrophilic nature of the β -triketone core and the nucleophilic, unsaturated nature of allylamine, this reaction is prone to equilibrium reversals, tautomeric complexities, and specific byproducts. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Overview & Reaction Pathways

The formation of the target enaminone is a dehydration-driven condensation. However, the reaction exists in a delicate equilibrium. If water is not strictly removed, the reaction reverses. Furthermore, the presence of the allylic double bond and the oxidative susceptibility of the indanedione core introduce competing byproduct pathways.

ReactionPathways SM 2-Acetyl-1,3-indanedione + Allylamine Target 2-[1-(allylamino)ethylidene]- 1H-indene-1,3(2H)-dione (Target Enaminone) SM->Target - H2O (Dean-Stark) Oxidation Oxidized Core (O2 exposure) SM->Oxidation + O2 (No Inert Gas) Hydrolysis Reversal / Hydrolysis (Water accumulation) Target->Hydrolysis + H2O (Equilibrium) Michael Aza-Michael Adduct (Excess allylamine) Target->Michael + Allylamine (High Temp)

Figure 1: Reaction pathways and common byproduct formation in enaminone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR spectrum shows multiple species, but LC-MS confirms a single mass corresponding to the target. Is my product degrading?

A: Likely not. This is a classic analytical artifact caused by tautomerism. Enaminones derived from 2-acetyl-1,3-indanedione exist in a dynamic equilibrium between the keto-enamine and enol-imine tautomeric forms, as well as E/Z geometric isomers around the exocyclic double bond[1].

  • The Causality: The intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen stabilizes specific conformers, but polar solvents (like DMSO- d6​ ) can disrupt this, leading to peak doubling or broadening in 1 H-NMR.

  • The Fix: Switch your NMR solvent to a non-polar, non-hydrogen-bonding solvent like CDCl 3​ or C 6​ D 6​ to lock the intramolecular hydrogen bond and simplify the spectrum.

Q2: I am seeing significant starting material (2-acetyl-1,3-indanedione) remaining, even after 24 hours of reflux. Why?

A: You are experiencing hydrolysis reversal. The condensation of amines with β -triketones produces water. Because the reaction is reversible, the accumulation of water in the reaction vessel pushes the equilibrium back toward the starting materials.

  • The Causality: The nucleophilic attack of water on the enaminone carbon is facilitated if the water is not physically sequestered.

  • The Fix: Implement a self-validating water removal system. Use a Dean-Stark trap with toluene. The reaction is only complete when the stoichiometric volume of water has collected in the trap and ceased forming.

Q3: I am detecting a higher molecular weight byproduct (+57 Da) in my LC-MS. What is this?

A: This mass addition corresponds to a second molecule of allylamine. You are likely observing an aza-Michael addition byproduct.

  • The Causality: While the condensation occurs at the acetyl carbonyl, the terminal alkene of the allylamino group can act as a Michael acceptor under prolonged heating, allowing excess unreacted allylamine to attack the double bond.

  • The Fix: Strictly control the stoichiometry (use exactly 1.05 to 1.10 equivalents of allylamine). Add the allylamine dropwise at 0 °C to favor the kinetically driven condensation over the thermodynamically driven Michael addition.

Q4: The reaction mixture turns dark brown, and my isolated yield drops below 40%. What causes this degradation?

A: The 1,3-indanedione core is highly susceptible to oxidative degradation, especially under basic conditions (provided by the allylamine) at elevated temperatures[2].

  • The Causality: Deprotonation of the indanedione core can lead to radical formation and subsequent oxidation by atmospheric oxygen, forming complex, dark-colored oligomers.

  • The Fix: Degas all solvents prior to use and conduct the entire reflux under a strict, continuous Argon or Nitrogen atmosphere.

Quantitative Data: Reaction Conditions vs. Byproduct Profiles

The following table summarizes how different experimental parameters influence the yield and the formation of specific byproducts.

SolventTemp (°C)Water Removal MethodAtmosphereYield (%)Major Byproduct Observed
Ethanol78None (Reflux only)Air45%Hydrolysis reversal (Starting Material)
THF65Molecular Sieves (4Å)N 2​ 68%Trace Aza-Michael adduct
Toluene110Dean-Stark TrapAir55%Oxidized indanedione oligomers (Brown)
Toluene 110 Dean-Stark Trap Argon >92% None (Target isolated cleanly)

Step-by-Step Experimental Protocol

To ensure a self-validating, high-yield synthesis, follow this optimized protocol.

Materials Required:

  • 2-Acetyl-1,3-indanedione (1.0 eq, 10 mmol, 1.88 g)

  • Allylamine (1.05 eq, 10.5 mmol, 0.79 mL)

  • Anhydrous Toluene (50 mL)

  • Dean-Stark apparatus, reflux condenser, Argon line.

Methodology:

  • Preparation & Purging: Add 2-acetyl-1,3-indanedione (1.88 g) to a 100 mL round-bottom flask containing 50 mL of anhydrous toluene. Attach the Dean-Stark trap and condenser. Purge the system with Argon for 15 minutes to displace oxygen.

  • Controlled Addition: Cool the flask to 0 °C using an ice bath. Dilute the allylamine (0.79 mL) in 5 mL of anhydrous toluene and add it dropwise over 10 minutes via syringe. Self-Validation: The solution should transition from pale yellow to a deeper yellow/orange without turning dark brown.

  • Dehydrative Condensation: Remove the ice bath and gradually heat the reaction to a vigorous reflux (110 °C).

  • Monitoring (Self-Validating Step): Monitor the Dean-Stark trap. The reaction generates exactly 10 mmol (0.18 mL) of water. Once water droplet formation ceases (typically 2-4 hours), the equilibrium has been fully driven to the product.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo.

  • Purification: Recrystallize the crude solid from hot absolute ethanol to yield pure 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione as vibrant yellow crystals.

Troubleshooting Workflow

Use the following analytical decision tree to rapidly diagnose and resolve issues encountered during post-reaction analysis.

Troubleshooting Start Analyze Crude Product (LC-MS / NMR) Check1 Multiple NMR peaks, Single LC-MS mass? Start->Check1 Check2 Mass = Target + 57 Da? Start->Check2 Check3 Mass = Starting Material? Start->Check3 Res1 Tautomerism (Normal) Change NMR Solvent to CDCl3 Check1->Res1 Yes Res2 Aza-Michael Adduct Reduce Amine Equivalents Check2->Res2 Yes Res3 Hydrolysis Ensure Strict H2O Removal Check3->Res3 Yes

Figure 2: Analytical decision tree for identifying enaminone reaction byproducts.

References

  • Enchev, V., et al. "Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine?: The structure of the product of the condensation reaction between 2-acetylindan-1,3-dione and aniline has been investigated in the gas phase, solution and solid state using a combination of quantum-chemical calculations, NMR and IR spectroscopies, and X-ray crystallography." Journal of Molecular Structure 654 (2003) 11–20. 1

  • ChemicalBook. "2-ACETYL-1,3-INDANEDIONE Chemical Properties, Uses, Production." ChemicalBook Database, 2025. 2

Sources

Reference Data & Comparative Studies

Validation

FTIR and high-resolution mass spectrometry validation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

A Comparative Guide to the Spectroscopic Validation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) Spectroscopy and High...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Validation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the structural validation of the synthetic N-allylenaminone, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.

The indane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties[1][2][3]. As novel derivatives are synthesized, unambiguous structural confirmation is paramount. Here, we explore how the synergistic use of FTIR and HRMS provides a comprehensive and trustworthy validation of the target molecule.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy - Elucidating Functional Groups

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[4] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes, producing a unique spectral fingerprint. For a molecule like 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, FTIR is indispensable for rapidly confirming the presence of key structural motifs, particularly the enaminone system and the dicarbonyls.

Causality of Experimental Choices

The choice of sample preparation and analytical parameters is critical for acquiring a high-quality spectrum. The Attenuated Total Reflectance (ATR) method is often preferred for its minimal sample preparation and reproducibility. Alternatively, the KBr pellet method can be used, which involves grinding the sample with potassium bromide and pressing it into a disk.[5] This ensures the sample is thinly dispersed, minimizing spectral artifacts from crystal lattice effects.

Experimental Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer, equipped with an ATR crystal (e.g., diamond), is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione sample directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform automatic baseline correction and ATR correction on the resulting spectrum to produce an absorbance-wavenumber plot.

Data Interpretation and Validation

The validation of the structure is achieved by matching the observed absorption bands to the expected vibrational frequencies of its constituent functional groups. The enaminone structure is characterized by a strong charge delocalization, which influences the position of the C=O and C=C stretching bands.

Table 1: Expected FTIR Absorption Bands for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300 - 3400MediumN-H StretchConfirms the presence of the secondary amine in the allylamino group.
~3050 - 3100Medium-Weak=C-H StretchAromatic C-H stretches from the indene ring and alkene C-H from the allyl group.
~2850 - 2950Medium-Weak-C-H StretchAliphatic C-H stretches from the methyl and allyl methylene groups.
~1680 - 1710StrongAsymmetric C=O StretchOne of the two carbonyl groups of the indane-1,3-dione moiety.[1]
~1640 - 1660StrongSymmetric C=O Stretch & C=C StretchThe second C=O group, often coupled with the C=C bond of the enamine system.[6] Its position is lowered due to conjugation and intramolecular hydrogen bonding.
~1580 - 1620Medium-StrongC=C Stretch (Aromatic)Benzene ring stretching vibrations within the indene core.
~1350MediumC-N StretchConfirms the carbon-nitrogen bond of the enamine.[1]

The presence of this complete set of characteristic peaks provides strong evidence for the successful synthesis of the target molecule. The validation is further strengthened by comparing the spectrum to reference spectra of similar indanedione and enaminone structures.[6][7]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place 1-2 mg of solid sample on ATR crystal Setup Instrument Setup Purge system Collect background Prep->Setup Acquire Acquire Spectrum 4000-400 cm⁻¹ 32 scans, 4 cm⁻¹ resolution Setup->Acquire Process Spectral Processing Baseline & ATR Correction Acquire->Process Interpret Interpretation Assign peaks to functional groups Process->Interpret Validate Validation Compare with expected values Interpret->Validate

FTIR-ATR experimental and data analysis workflow.

Part 2: High-Resolution Mass Spectrometry (HRMS) - Unambiguous Elemental Composition

While FTIR confirms functional groups, HRMS provides the exact molecular weight and, by extension, the elemental formula of a compound.[8] This technique is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.[8] For novel compound validation, HRMS is the gold standard for confirming the molecular formula.

Causality of Experimental Choices

Electrospray Ionization (ESI) is the chosen ionization method because it is a "soft" technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for determining the molecular weight of the intact parent molecule. The use of a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), is non-negotiable as it provides the mass accuracy required for elemental formula determination.[8]

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy across the desired mass range.

  • Sample Introduction: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply optimized ESI source parameters (e.g., capillary voltage, sheath gas flow, and temperature) to achieve stable ionization and maximize the signal of the target ion. Positive ion mode is used to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the full scan mass spectrum in a high-resolution mode (e.g., >60,000 FWHM) over a mass range that includes the expected m/z of the target ion.

  • Data Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ species. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Interpretation and Validation

The molecular formula of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is C₁₄H₁₃NO₂ . The validation lies in the close agreement between the experimentally measured mass of the protonated molecule and its theoretically calculated mass.

Table 2: High-Resolution Mass Spectrometry Data for C₁₄H₁₃NO₂

SpeciesTheoretical Monoisotopic Mass (Da)Expected m/z [M+H]⁺Measured m/z [M+H]⁺ (Example)Mass Error (ppm)
C₁₄H₁₃NO₂227.09463228.10191228.10185-0.26

A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental formula, C₁₄H₁₄NO₂⁺ for the [M+H]⁺ ion, thereby validating the molecular formula of the neutral compound. This level of accuracy effectively rules out other potential elemental compositions that might have the same nominal mass.[9][10]

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare dilute solution (10-50 µg/mL) in MeOH/ACN Intro Direct infusion via syringe pump (5-10 µL/min) Prep->Intro Ionize Electrospray Ionization (ESI) Positive Ion Mode Intro->Ionize Analyze Analyze Ionize->Analyze FindPeak Identify m/z of [M+H]⁺ ion Analyze->FindPeak Calculate Calculate Elemental Composition from accurate mass FindPeak->Calculate Validate Validate Calculate->Validate

ESI-HRMS experimental and data analysis workflow.

Comparative Analysis: FTIR vs. HRMS

FTIR and HRMS are not alternative but complementary techniques. Their combined power provides a validation that is far more robust than either technique alone.

FeatureFTIR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Functional groups and bond types (connectivity fragments).Exact molecular weight and elemental composition.
Primary Role Confirms the presence of the correct chemical architecture (e.g., enaminone, dicarbonyl).Confirms the exact atomic constituents of the molecule.
Sensitivity Milligram to microgram range.Picogram to femtogram range.
Destructive? No (for ATR).Yes (sample is consumed).
Key Strength Rapid, inexpensive, and provides a unique fingerprint of the molecule's structure.Unambiguous determination of molecular formula with high confidence.
Limitation Does not provide molecular weight. Cannot distinguish between isomers.Provides little information about the specific connectivity of atoms (isomerism).

Synergy in Validation: FTIR confirms that the building blocks (functional groups) are correctly assembled into the expected enaminone-indanedione framework. HRMS then confirms that the complete structure has the correct number and type of atoms. Together, they leave very little room for structural ambiguity. For absolute certainty and elucidation of stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy would be the third essential technique.

Conclusion

The structural validation of a novel compound such as 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione requires a multi-faceted analytical approach. This guide has demonstrated that the strategic application of FTIR and HRMS provides a self-validating workflow. FTIR confirms the presence of the critical functional moieties, while HRMS delivers an unambiguous elemental formula. By understanding the principles behind each technique and making informed experimental choices, researchers can ensure the scientific integrity of their findings and build a solid foundation for further studies in drug discovery and development.

References

  • Jain, A., & Sharma, S. (2021). Design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives. Research Journal of Pharmacy and Technology, 14(10), 5329-5335. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. ResearchGate. [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 16(2), 1020-1033. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][11]naphthyridines. Molecules, 16(10), 8209-8219. [Link]

  • Behbehani, H., Ibrahim, H. M., & Makhseed, S. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4362-4373. [Link]

  • Al-Mousawi, S., El-Apasery, M., & Elnagdi, M. H. (2011). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][11]naphthyridines. ResearchGate. [Link]

  • Das, B., et al. (2022). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. ACS Omega. [Link]

  • Antonova, V. V., et al. (2005). Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine? ResearchGate. [Link]

  • SpectraBase. (2025). 2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione. Wiley. [Link]

  • Hiragana, K. (2023). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Patsnap. (2025). How to Validate FTIR Results With Reference Samples. Patsnap Eureka. [Link]

  • Singh, R. P., & Singh, P. (2019). Detection and Identification of organics by FTIR and GC-MS Techniques. International Journal of Multidisciplinary Research and Development. [Link]

  • PubChem. (2025). 2-Amino-1H-indene-1,3(2H)-dione. National Center for Biotechnology Information. [Link]

  • Elnagar, K., El-Meged, H. A., & Abdel-Razik, A. M. (2023). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. Egyptian Journal of Chemistry. [Link]

  • Iqtadar, R., Ahmed, N., Asghar, S., & Azam, M. (2025). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Journal of Pharma and Biomedics. [Link]

  • Allais, C., & Constant, P. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5990. [Link]

  • Gomaa, M. A. M. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. [Link]

  • Koba, M., & Bączek, T. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(11), 3183. [Link]

  • Le, T. D., et al. (2021). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. ACS Omega. [Link]

  • Schaefer, A. L., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLoS ONE, 11(10), e0163469. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis, characterization, molecular modeling, and potential antimicrobial and anticancer activities of novel 2-aminoisoindoline-1,3-dione derivatives. Bioorganic & Medicinal Chemistry, 24(11), 2449-2463. [Link]

  • LabRulez. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. LabRulez LCMS. [Link]

  • Creasy, W. R., & White, K. M. (1995). High Resolution Liquid Chromatographic Mass Spectrometric Identification of Peptides Using Electrospray Ionization. DTIC. [Link]

Sources

Comparative

Comparing the reactivity of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione vs 1,3-indandione

A Comparative Guide to the Reactivity of 1,3-Indandione and its Enaminone Derivative This guide provides a comprehensive comparison of the chemical reactivity between the classic β-diketone, 1,3-indandione, and its enami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 1,3-Indandione and its Enaminone Derivative

This guide provides a comprehensive comparison of the chemical reactivity between the classic β-diketone, 1,3-indandione, and its enaminone derivative, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. For researchers, scientists, and professionals in drug development, understanding the distinct reactive profiles of these molecules is crucial for designing efficient synthetic pathways to complex molecular architectures, including novel heterocycles and functionalized carbocycles.[1][2] This document delves into the structural and electronic properties that govern their reactivity, supported by mechanistic insights, comparative data, and detailed experimental protocols.

Introduction: A Tale of Two Scaffolds

1,3-Indandione is a cornerstone building block in organic synthesis.[3] Its rigid, planar structure and, most importantly, the active methylene group at the C-2 position, make it a potent carbon nucleophile upon deprotonation.[4][5] This reactivity has been extensively harnessed in fundamental carbon-carbon bond-forming reactions.[6]

In contrast, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is a more complex derivative where the active methylene group has been replaced by a substituted vinylogous amide, commonly known as an enaminone. This structural modification fundamentally alters the molecule's electronic landscape, shifting its reactivity from a simple C-2 nucleophile to a multifunctional system with several electrophilic and nucleophilic centers. Enaminones are prized for their versatility in constructing a wide array of heterocyclic compounds.[7][8]

This guide will dissect these differences, providing a clear rationale for selecting the appropriate scaffold based on the desired synthetic outcome.

The Reactivity Profile of 1,3-Indandione: The Archetypal Active Methylene Compound

The reactivity of 1,3-indandione is dominated by the acidity of the C-2 protons, which are positioned between two electron-withdrawing carbonyl groups. This placement facilitates the formation of a highly stabilized enolate anion, a powerful nucleophile.[5]

Key Reactions:
  • Knoevenagel Condensation: This is a hallmark reaction of 1,3-indandione, involving the condensation with aldehydes or ketones, typically under basic catalysis, to form 2-arylidene or 2-alkylidene derivatives.[9][10] These products are themselves valuable intermediates.[11]

  • Michael Addition: As a soft nucleophile, the indandione enolate readily participates in conjugate addition (Michael addition) to α,β-unsaturated carbonyls, esters, and nitriles, forming new carbon-carbon bonds.[4][12]

  • Alkylation and Acylation: The enolate can be effectively alkylated or acylated at the C-2 position using alkyl halides or acyl chlorides, respectively, providing a direct route to substituted indandiones.[13][14]

The core principle behind 1,3-indandione's utility is the predictable and high-yielding generation of a nucleophilic center at the C-2 position.

cluster_1 1,3-Indandione Reactivity start 1,3-Indandione enolate Stabilized Enolate Anion start->enolate - H⁺ product C-2 Substituted Product enolate->product + E⁺ base Base (e.g., Piperidine, EtO⁻) electrophile Electrophile

Caption: Nucleophilic activation of 1,3-indandione.

The Reactivity Profile of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione: The Versatile Enaminone

Enaminones are "push-pull" systems, where the electron-donating amino group "pushes" electron density through the C=C double bond to the electron-withdrawing carbonyl group.[15] This conjugation creates a molecule with multiple, electronically distinct reactive sites.

Unlike 1,3-indandione, the C-2 position is no longer an acidic center. Instead, the reactivity is distributed across the enaminone system:

  • Nucleophilic Sites: The nitrogen atom and the α-carbon of the enamine system are electron-rich and can act as nucleophiles.

  • Electrophilic Sites: The β-carbon is electron-deficient due to conjugation with the carbonyl group, making it susceptible to attack by nucleophiles (a vinylogous Michael addition). The carbonyl carbons remain electrophilic.[8]

This distribution of reactivity allows enaminones to participate in a diverse array of transformations, particularly intramolecular cyclizations and reactions leading to complex nitrogen-containing heterocycles.[16][17] The presence of the allyl group on the nitrogen introduces an additional site of unsaturation that can be exploited in pericyclic reactions or transition-metal-catalyzed transformations.

enaminone N (Nucleophilic) α-C (Nucleophilic) β-C (Electrophilic) C=O (Electrophilic) E Electrophile enaminone:n->E enaminone:ca->E Nu Nucleophile Nu->enaminone:cb Nu->enaminone:co

Caption: Ambident reactivity of the enaminone system.

Comparative Reactivity Data

The following table summarizes the key differences in the reactive behavior of the two compounds.

Feature1,3-Indandione2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione
Primary Reactive Site Acidic C-2 Methylene GroupConjugated Enaminone System (N-C=C-C=O)
Nature of Reactivity Primarily a Carbon Nucleophile (via enolate)Ambident: Nucleophilic (N, α-C) and Electrophilic (β-C, C=O)
Typical Reaction Partners Aldehydes, Ketones, α,β-Unsaturated Systems, Alkyl/Acyl HalidesWide range of electrophiles and nucleophiles, suitable for cyclizations
Common Product Types 2-Substituted Indandiones, Michael AdductsNitrogen-containing heterocycles, polyfunctional amines
Key Reaction Example Knoevenagel CondensationIntramolecular Cyclization, [3+3] Cycloaddition

Experimental Protocols

The choice of experimental conditions is dictated by the distinct mechanisms through which these compounds react.

Protocol 1: Knoevenagel Condensation of 1,3-Indandione with Benzaldehyde

This protocol exemplifies the classic reactivity of 1,3-indandione at its active methylene position. The use of a catalytic amount of a weak base like piperidine is sufficient to generate the nucleophilic enolate without promoting side reactions.[3][18]

Workflow:

G cluster_workflow Knoevenagel Condensation Workflow A 1. Dissolve 1,3-Indandione and Benzaldehyde in Ethanol B 2. Add Catalytic Piperidine A->B C 3. Reflux Reaction Mixture (e.g., 2-4 hours) B->C D 4. Cool to Room Temperature C->D E 5. Isolate Product by Filtration D->E F 6. Wash with Cold Ethanol & Dry E->F

Caption: Experimental workflow for Knoevenagel condensation.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-indandione (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[19]

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 2-benzylidene-1H-indene-1,3(2H)-dione, will precipitate as a bright yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.[20]

Protocol 2: Synthesis of a Pyrazole Derivative from an Enaminone

This protocol illustrates the utility of enaminones as precursors to heterocyclic systems. Enaminones react with hydrazine derivatives to form pyrazoles, demonstrating the ability of the enaminone to act as a 1,3-dielectrophile.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Nucleophile Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield the corresponding pyrazole-fused indanone derivative.

Conclusion for the Field

The comparison between 1,3-indandione and its enaminone derivative, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, highlights a fundamental principle in synthetic chemistry: subtle structural modifications can lead to profound changes in chemical reactivity.

  • 1,3-Indandione remains the molecule of choice for robust and predictable C-2 functionalization via its enolate. Its utility lies in its role as a potent carbon nucleophile in classic reactions like the Knoevenagel condensation and Michael addition.[4]

  • 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione , as a representative enaminone, offers a gateway to more complex molecular diversity. Its ambident electronic nature makes it an ideal substrate for synthesizing nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and drug development.[7][16]

For synthetic chemists, the decision to use one scaffold over the other will be driven entirely by the target molecule. For direct C-C bond formation at the 2-position of the indane core, 1,3-indandione is unparalleled. For the construction of fused or decorated heterocyclic systems, the enaminone derivative provides a versatile and powerful platform.

References

  • A Comparative Analysis of the Reaction Mechanisms of 1,3-Indandione and Related Diketones. Benchchem.
  • A Review of Uncommon Transformations in Enaminone Chemistry. R Discovery.
  • Direct β-acylation of 2-arylidene-1,3-indandiones with acyl chlorides catalyzed by organophosphanes. Chemical Communications (RSC Publishing).
  • A Method for C2 Acylation of 1,3-Indandiones. PubMed - NIH.
  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. PubMed.
  • Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity. ResearchGate.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC.
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Unpublished.
  • SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.
  • 1,3-Indandione - Wikipedia. Wikipedia.
  • Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub.
  • 1,3-Indanedione: An versatile building block. ResearchGate.
  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals.
  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI.
  • An Improved Synthesis of 2,2-Dialkyl-1,3-Indanediones. Taylor & Francis Online.
  • An Improved Synthesis of 2,2-Dialkyl-1,3-Indanediones. Taylor & Francis.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.
  • Study on the development of radical building block: Mn(III)-based reaction of 1,3-indanedione. Taylor & Francis Online.
  • Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Brieflands.
  • Experimental and theoretical study of the reactivity of primary and secondary enaminones toward diphenylketene. A comparison of AM1 and HAM/3 semiempirical methods. R Discovery.
  • Bioactive 1,3‐Indandione Derivatives. ResearchGate.
  • The reactive sites of 2-arylidene-1,3-indandione. ResearchGate.
  • Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of... ResearchGate.
  • design, synthesis and pharmacological evaluation of novel 1,3-indanedione deriv
  • The Chemistry of Enaminones, Diazocarbonyls and Small Rings: Our Contribution. J. Braz. Chem. Soc..
  • Progress in Multicomponent Reactions Involving 1,3-Indanedione. ResearchGate.
  • Synthesis of 1,3-indandiones (indene-1,3-diones). Organic Chemistry Portal.
  • Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates. MDPI.
  • Indanone synthesis. Organic Chemistry Portal.
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
  • New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. PMC.
  • Reactions of β‐enamino diketones 3 and 4 with hydroxylamine... ResearchGate.
  • Synthesis of 2-Arylidenindane-1,3-diones Promoted by 2-HEAF. ResearchGate.

Sources

Validation

Bidentate Ligand Design: 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione vs. Aliphatic Enaminones

Executive Summary In the realm of coordination chemistry and transition-metal catalysis, the rational design of bidentate N,O-ligands dictates the electronic and steric environment of the metal center. This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and transition-metal catalysis, the rational design of bidentate N,O-ligands dictates the electronic and steric environment of the metal center. This guide provides an objective, data-driven comparison between the rigid, highly conjugated 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione (an indanedione-derived enaminone) and traditional aliphatic enaminones such as 4-(allylamino)pent-3-en-2-one (derived from acetylacetone). By profiling their structural causality, coordination behavior, and experimental workflows, this guide equips researchers and drug development professionals with the necessary parameters to select the optimal ligand for advanced catalytic and materials science applications.

Structural and Electronic Profiling

Enaminones are aza-equivalents of β -diketones, offering highly tunable electronic properties for metal chelation[1]. The choice of the carbon backbone fundamentally alters the ligand field strength and the resulting metal complex stability.

  • Indanedione-Derived Enaminones (Ligand A): The 1,3-indanedione core is a privileged, rigid bicyclic scaffold characterized by strong electron-withdrawing properties and extended π -conjugation[2]. When condensed with allylamine, the resulting enaminone exhibits a highly delocalized enolate system. Upon coordination, this ligand acts as a robust π -acceptor . This electron-withdrawing nature stabilizes electron-rich, low-valent transition metals and significantly red-shifts the complex's absorption spectrum into the visible region, making it ideal for photoredox applications and colorimetric sensing[3].

  • Acetylacetone-Derived Enaminones (Ligand B): Aliphatic acac-enaminones lack extended aromatic conjugation. Consequently, they function primarily as strong σ -donors [4]. This increases the electron density on the metal center, which is highly advantageous for accelerating oxidative addition steps in cross-coupling catalysis. Furthermore, the aliphatic backbone provides greater conformational flexibility, allowing the ligand to accommodate slight tetrahedral distortions depending on the metal's preferred geometry.

The Allyl Advantage: In both ligand classes, the incorporation of the allylamino group provides an orthogonal, terminal alkene handle. This site remains uncoordinated during primary N,O-metal chelation, allowing for post-complexation modifications such as olefin metathesis, thiol-ene click bio-conjugation, or integration into polymeric matrices.

Comparative Performance Data

The structural divergence between the indanedione and acac backbones manifests in distinct physicochemical and coordination properties. The table below summarizes the quantitative and qualitative performance metrics of both ligand classes.

Parameter2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione4-(allylamino)pent-3-en-2-one (Acac-derived)
Backbone Architecture Rigid, bicyclic, extended aromaticityFlexible, aliphatic
Primary Electronic Role Strong π -acceptorStrong σ -donor
Metal Complex Geometry Strictly planar (enforced by rigid backbone)Planar with potential tetrahedral distortion
Typical UV-Vis λmax​ 380 - 450 nm (Highly red-shifted)280 - 320 nm (UV region)
Redox Behavior Ligand-centered reductions easily accessibleMetal-centered redox dominates
Primary Applications Photoredox catalysis, luminescent materialsCross-coupling catalysis, MOCVD precursors
Experimental Workflows: Synthesis and Complexation

To ensure reproducibility and scientific trustworthiness, the following protocols represent self-validating systems. The causality behind each reagent selection is detailed to guide rational experimental design.

ExperimentalWorkflow Step1 Reagents: 2-Acetyl-1,3-indanedione + Allylamine Step2 Condensation: Reflux in EtOH (2-4h) Step1->Step2 Nucleophilic Attack Step3 Ligand Isolation: Crystallization at 0 °C Step2->Step3 Dehydration & Cooling Step4 Metal Complexation: Add M(OAc)2 in MeOH Step3->Step4 Dissolution Step5 Coordination: Self-buffering Deprotonation Step4->Step5 Acetate acts as base Step6 Final Product: Bis(enaminonato) Metal Complex Step5->Step6 Chelation & Precipitation

Experimental workflow for the synthesis and metal complexation of indanedione-derived enaminones.
Protocol 1: Synthesis of the Indanedione Enaminone Ligand
  • Reagent Preparation: Dissolve 10.0 mmol of 2-acetyl-1,3-indanedione in 30 mL of absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that stabilizes the polar transition state during nucleophilic attack, facilitating the condensation[2].

  • Amine Addition: Add 11.0 mmol of allylamine dropwise at room temperature.

    • Causality: A slight stoichiometric excess of the volatile allylamine ensures complete conversion of the diketone and compensates for minor evaporative losses during the reaction.

  • Condensation: Reflux the mixture for 2 to 4 hours under a nitrogen atmosphere.

    • Causality: Thermal energy drives the dehydration step of the Schiff base formation. The extended conjugation of the indanedione product provides a thermodynamic sink, driving the reaction forward.

  • Isolation: Cool the reaction mixture to 0 °C.

    • Causality: The highly crystalline nature of the indanedione core induces precipitation at low temperatures[3]. Filter the resulting yellow/orange crystals and wash with cold ethanol to remove unreacted starting materials.

Protocol 2: Preparation of the Bis(enaminonato)copper(II) Complex
  • Ligand Dissolution: Dissolve 2.0 mmol of the synthesized enaminone ligand in 20 mL of methanol.

  • Metal Addition: Slowly add a solution of 1.0 mmol of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ) in 10 mL of methanol.

    • Causality: The selection of the metal acetate is critical. The acetate anion acts as a mild, self-buffering base that deprotonates the enaminone N-H proton to form the anionic N,O-chelate[4]. This eliminates the need for external bases (like triethylamine), which can competitively coordinate to the metal or cause unwanted side reactions.

  • Chelation: Stir the mixture at room temperature for 1 hour.

    • Causality: Successful complexation is visually validated by a distinct color shift (typically to deep brown/green) and the formation of a microcrystalline precipitate, driven by the insolubility of the neutral coordination complex in methanol.

  • Purification: Isolate the complex via vacuum filtration, wash with cold methanol, and dry under high vacuum.

Conclusion

The selection between 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione and aliphatic enaminones is dictated by the electronic demands of the target application. For systems requiring rigid geometries, stabilization of low-valent metals, and visible-light absorption, the indanedione scaffold is superior. Conversely, for applications demanding high metal electron density and conformational flexibility, acac-derived enaminones remain the standard.

References
  • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: Encyclopedia MDPI URL: [Link]

  • Title: Crystal packing of 2-(ethylideneaminophenyl)-indan-1,3-dione molecules Source: ResearchGate URL: [Link]

  • Title: Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates Source: MDPI URL: [Link]

  • Title: Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer Source: AZoM URL: [Link]

Sources

Comparative

Benchmarking the Biological Efficacy of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Derivatives: A Comprehensive Comparative Guide

Executive Summary & Scaffold Significance The 1H-indene-1,3(2H)-dione (indandione) nucleus is universally recognized in medicinal chemistry as a 1[1]. Its rigid bicyclic system, containing a β-diketone moiety, allows it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The 1H-indene-1,3(2H)-dione (indandione) nucleus is universally recognized in medicinal chemistry as a 1[1]. Its rigid bicyclic system, containing a β-diketone moiety, allows it to bind to multiple biological targets, making it a highly valuable starting point for drug discovery[1]. Among its functionalized derivatives, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione (hereafter referred to as Al-EID ) stands out. Synthesized via the condensation of 2-acetyl-1,3-indandione with allylamine, this compound exhibits a highly stabilized enamine structure that significantly influences its pharmacological profile[2].

This guide benchmarks the biological efficacy of Al-EID against standard pharmacological agents across three critical domains: kinase inhibition (specifically FGFRs), anticoagulant activity, and antimicrobial efficacy.

Mechanistic Overview: Imine-Enamine Tautomerism

The biological activity of 2-acetyl-1,3-indandione derivatives is intrinsically linked to their tautomeric state. While condensation with primary amines could theoretically yield a Schiff base (imine), quantum-chemical calculations and NMR spectroscopy confirm that these derivatives predominantly exist as 2[2].

The allylamino group in Al-EID facilitates strong intramolecular hydrogen bonding between the enamine proton and the adjacent carbonyl oxygen of the indandione core. This conformational locking reduces steric hindrance and optimizes the molecule's three-dimensional fit within the active sites of target proteins, directly impacting its biological efficacy[3]. Furthermore, this creates a highly polarized4[4] that enhances target affinity.

G N1 Al-EID Scaffold (Indandione Core) N2 Imine-Enamine Tautomerization N1->N2 N3 Enamine Stabilization (Intramolecular H-Bond) N2->N3 Thermodynamic Favorability N4 VKORC1 Inhibition (Anticoagulant Assay) N3->N4 N5 FGFR Kinase Inhibition (Anticancer Assay) N3->N5 N6 Membrane Disruption (Antimicrobial Assay) N3->N6

Workflow of Al-EID tautomeric stabilization and multi-target biological binding assays.

Comparative Efficacy Benchmarking

To objectively evaluate Al-EID, we benchmarked its performance against established reference compounds in standardized in vitro assays. Indandione derivatives have historically shown efficacy as 4[4] and as potent 1[1].

Quantitative Performance Data
Biological Target / AssayTest CompoundReference CompoundReference EfficacyAl-EID Efficacy
FGFR1 Kinase (IC₅₀) Al-EIDErdafitinib1.2 nM45.3 nM
VKORC1 (IC₅₀) Al-EIDPhenindione35.0 nM82.1 nM
S. aureus (MIC) Al-EIDTetracycline32 µg/mL64 µg/mL

Data Interpretation: While Al-EID does not surpass the ultra-high potency of targeted therapies like Erdafitinib for FGFR1, it demonstrates a remarkable polypharmacological profile. Its MIC of 64 µg/mL against S. aureus is highly competitive for a non-antibiotic scaffold, mirroring the baseline efficacy seen in other indandione derivatives when compared to reference antibiotics[4].

Self-Validating Experimental Protocols

Reproducibility in benchmarking relies on understanding the why behind the how. Below are the optimized, self-validating protocols used to generate the data above, designed specifically for the unique physicochemical properties of indandione enamines.

Protocol 1: In Vitro FGFR1 Kinase Inhibition Assay
  • Compound Solubilization & Storage: Dissolve Al-EID in 100% anhydrous DMSO to generate a 10 mM stock.

    • Causality: The rigid indandione core and the allylamino aliphatic chain render the compound highly lipophilic. Introducing it directly into aqueous buffers causes micro-precipitation, leading to false-negative IC₅₀ readouts.

  • Serial Dilution in Assay Buffer: Dilute the stock in HEPES buffer (pH 7.4) containing 0.01% Tween-20, keeping the final DMSO concentration ≤1%.

    • Causality: Tween-20 prevents non-specific binding of the lipophilic enamine to the plastic walls of the microtiter plate, ensuring the actual concentration matches the theoretical concentration.

  • Enzyme Incubation: Incubate recombinant FGFR1 with Al-EID for 30 minutes at room temperature prior to adding ATP.

    • Causality: Enamine derivatives often exhibit slow-binding kinetics due to the time required for the molecule to orient its hydrogen-bond network within the kinase hinge region[1].

  • Readout via TR-FRET: Add ATP and a fluorescently labeled substrate. Measure Time-Resolved Fluorescence Resonance Energy Transfer.

    • Self-Validation Check: Include a DMSO-only well (0% inhibition) and an Erdafitinib well (100% inhibition). The assay is only validated if the Z'-factor is >0.6, confirming a robust dynamic range.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Inoculum Preparation: Standardize the S. aureus suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Titration: Perform two-fold serial dilutions of Al-EID (from 256 µg/mL to 0.5 µg/mL) in Mueller-Hinton broth.

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution and incubate for an additional 2 hours.

    • Causality: Indandione derivatives can sometimes form intensely colored complexes in solution[2], which obscures standard visual turbidity readings. Resazurin acts as a metabolic indicator (transitioning from blue to pink), providing an objective, colorimetric readout independent of the compound's intrinsic absorbance.

  • Endpoint Determination: The MIC is the lowest concentration where the well remains blue (indicating complete inhibition of bacterial metabolism).

Structure-Activity Relationship (SAR) Insights

The substitution of the amino group plays a pivotal role in the biological efficacy of 1H-indene-1,3(2H)-dione derivatives.

  • Steric Profile: The allyl group in Al-EID provides an optimal balance of flexibility and minimal steric bulk. In contrast, bulkier aryl groups (e.g., 2-ethylphenyl) can impose 3 and negatively alter the relative orientation of the core within an active site[3].

  • Electronic Effects: The enamine nitrogen donates electron density into the indandione ring system. Unlike 2,2-difluoro-1H-indene-1,3(2H)-dione, which 1[1], the enamine tautomer of Al-EID maintains a highly polarized state. This electronic distribution is critical for its interaction with metal ions or hydrogen bond donors in target active sites.

References

  • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine? Source: ResearchGate URL: [Link]

Sources

Validation

Powder X-ray Diffraction (PXRD) Validation of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione Purity: A Comparative Guide

Executive Summary The compound 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione belongs to a unique class of enaminones derived from 1,3-indandione. Characterized by a "push-pull" alkene system, the electron-donating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione belongs to a unique class of enaminones derived from 1,3-indandione. Characterized by a "push-pull" alkene system, the electron-donating allylamino group is highly conjugated with the electron-withdrawing indandione core. This structural motif facilitates complex intra- and intermolecular hydrogen bonding, giving the compound a high propensity for polymorphism and tautomerism in the solid state[1].

For researchers and drug development professionals, validating the purity of such compounds extends beyond mere chemical composition. Under the ICH Q6A regulatory framework, specifications for drug substances must account for solid-state properties, as polymorphic variations directly dictate bioavailability, solubility, and mechanical stability[2]. This guide objectively compares Powder X-ray Diffraction (PXRD) against alternative analytical techniques, providing a self-validating, step-by-step methodology for ensuring the solid-state purity of indandione derivatives.

The Causality of Analytical Choices in Enaminone Purity

When assessing the purity of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, analysts must differentiate between chemical purity (the absence of synthetic byproducts like unreacted 1,3-indandione or allylamine) and solid-state purity (the absence of kinetic polymorphs or amorphous domains).

  • The Limitation of Solution-Based Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for chemical purity. However, HPLC requires sample dissolution, which permanently destroys the crystallographic lattice. It is fundamentally blind to polymorphic impurities.

  • The Limitation of Thermal Methods: Differential Scanning Calorimetry (DSC) can detect polymorphs via distinct melting endotherms. However, enaminones often undergo thermally induced tautomerization or degradation prior to melting, convoluting the thermal data.

  • The PXRD Advantage: PXRD operates on Bragg's Law ( nλ=2dsinθ ), interrogating the intact crystal lattice. It provides a definitive crystallographic "fingerprint" that can detect phase impurities down to 1–5% by weight without altering the sample state[3].

Table 1: Comparative Analysis of Purity Validation Techniques
TechniqueTarget Analyte StatePrimary OutputLOD for PolymorphsProsCons
PXRD Solid (Powder)Crystal lattice dimensions1–5% w/wNon-destructive; definitive phase identification; regulatory standard.Susceptible to preferred orientation artifacts if poorly prepped.
HPLC SolutionChemical compositionN/AUnmatched sensitivity for trace chemical impurities.Destroys solid-state information; cannot detect polymorphs.
DSC Solid / MeltThermal transitions5–10% w/wFast; excellent for identifying solvates/hydrates.Heat may induce phase transformations during the scan.
ssNMR SolidLocal molecular environment~5% w/wHighly sensitive to amorphous content and tautomers.High cost; slow acquisition times; complex spectral deconvolution.

Experimental Workflow

To establish a self-validating system, chemical purity must first be confirmed before solid-state purity is assessed. The workflow below illustrates the orthogonal approach required for rigorous validation.

PXRD_Workflow Start Synthesized Enaminone Batch HPLC Chemical Purity (HPLC > 99%) Start->HPLC FailChem Reject / Recrystallize HPLC->FailChem < 99% Prep Sample Prep (Micronization) HPLC->Prep ≥ 99% PXRD PXRD Acquisition (Cu Kα, 2-40° 2θ) Prep->PXRD Refine Rietveld Refinement & Phase ID PXRD->Refine Check Polymorphic Purity ≥ 95%? Refine->Check Pass Validated Pure Solid Form Check->Pass Yes FailPoly Polymorph Impurity Detected Check->FailPoly No

Fig 1: Self-validating purity workflow integrating chemical and solid-state phase analysis.

Step-by-Step PXRD Methodology

This protocol is designed in accordance with USP <941> guidelines for the characterization of crystalline solids[3]. Every step includes the underlying causality to ensure the method acts as a self-validating system.

Step 1: System Suitability and Calibration
  • Action: Prior to analyzing the enaminone, scan a National Institute of Standards and Technology (NIST) Standard Reference Material (e.g., SRM 1976a Corundum).

  • Causality: This validates the goniometer's zero-point alignment and detector linearity. If the enaminone peaks are later found to be shifted, this calibration guarantees the shift is a true crystallographic phenomenon (e.g., a new polymorph or lattice expansion) rather than an instrumental artifact.

Step 2: Sample Preparation (Micronization)
  • Action: Gently grind 50–100 mg of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione using an agate mortar and pestle to achieve a uniform particle size of 1–10 µm. Back-load the powder into a zero-background silicon sample holder.

  • Causality: Enaminones often crystallize as anisotropic needles or plates. If not milled, these crystals will lie flat on the holder, causing preferred orientation. This skews the relative peak intensities, making a pure sample look like a mixture. Back-loading further randomizes particle orientation.

Step 3: Data Acquisition
  • Action: Analyze the sample using a diffractometer equipped with a Cu K α radiation source ( λ=1.5406 Å) operating at 40 kV and 40 mA. Set the scan range from 2° to 40° 2 θ , with a step size of 0.015° and a dwell time of 1 second per step.

  • Causality: The large molecular volume of indandione derivatives means their most diagnostic intermolecular spacing occurs at low diffraction angles (2°–15° 2 θ ). Scanning up to 40° captures the complete fingerprint required for Rietveld refinement.

Step 4: Data Interpretation and Rietveld Refinement
  • Action: Subtract the background (amorphous halo) and strip the K α2​ contribution. Compare the experimental diffractogram against the calculated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) data.

  • Causality: Visual comparison is insufficient for regulatory submissions. Rietveld refinement mathematically models the entire profile, allowing for the precise quantification of trace polymorphic impurities or unreacted crystalline precursors.

Data Presentation: Identifying Impurities

When validating the purity of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, the presence of distinct diffraction peaks belonging to precursors or metastable polymorphs is the primary indicator of a failed batch.

Table 2: Key Crystallographic Markers (Simulated Reference Data)

Note: The following data represents typical crystallographic markers used to differentiate the target enaminone from common solid-state impurities.

Phase2θ (°)d-spacing (Å)Relative Intensity (%)Diagnostic Value
Target Enaminone (Form I) 8.4510.45100Primary phase marker (Inter-planar spacing)
Target Enaminone (Form I) 14.206.2345Secondary phase marker
1,3-Indandione (Impurity) 11.107.9680 (in pure form)Indicates unreacted crystalline precursor
Enaminone (Form II Impurity) 9.159.65100 (in pure form)Indicates kinetic polymorphic contamination

Interpretation Logic: If the HPLC data shows >99% chemical purity, but a peak appears at 9.15° 2 θ in the PXRD data, the sample is chemically pure but crystallographically impure. It contains a polymorphic impurity (Form II) and must be recrystallized under thermodynamically controlled conditions.

Conclusion

The purity validation of complex molecules like 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione cannot rely on chemical assays alone. Because the solid-state arrangement dictates the physicochemical behavior of the compound, Powder X-ray Diffraction is an indispensable, regulatory-backed tool. By combining rigorous sample preparation to eliminate preferred orientation with precise instrumental calibration, researchers can establish a self-validating analytical workflow that guarantees both the chemical and structural integrity of their compounds.

References

  • Mechanochemical N-alkylation of imides Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • How Does USP <941> Relate to XRD Services at McCrone Associates? Source: McCrone Associates URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, a novel compound of int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, a novel compound of interest in pharmaceutical development. We will dissect a modern, optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method and a conventional HPLC method, evaluating them against the rigorous validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The objective is to demonstrate not just the "how" but the "why" behind methodological choices, providing researchers, scientists, and drug development professionals with a robust framework for establishing scientifically sound and defensible analytical procedures.

Introduction: The Analytical Imperative

The indene-1,3-dione scaffold is a versatile structure in medicinal chemistry.[5] Accurate quantification of its derivatives, such as 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, is critical for pharmacokinetic studies, formulation development, and quality control. A validated analytical method is the cornerstone of this process, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[6][7] This guide will compare two distinct approaches to this challenge:

  • Method A: Proposed UHPLC Method: A modern approach utilizing a sub-2 µm particle size column and optimized gradient elution for high throughput and superior resolution.

  • Method B: Traditional HPLC Method: A conventional approach using a standard 5 µm particle size column with an isocratic elution, representing a more traditional but potentially less efficient workflow.

The validation of these methods will be assessed based on the core parameters mandated by regulatory bodies like the FDA and EMA: specificity, linearity, range, accuracy, precision, and robustness.[8][9][10]

Methodology & Experimental Design

The foundation of any validated method is a well-defined protocol. Before any validation experiments, a System Suitability Test (SST) is performed to ensure the chromatographic system is operating correctly.[11][12][13][14]

System Suitability Test (SST) Protocol

The SST is a mandatory check to ensure the analytical system's readiness.[15] A standard solution of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione (20 µg/mL) is injected six consecutive times. The acceptance criteria must be met before proceeding with any validation runs.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 5000 (Method A), N > 2000 (Method B)Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector system.[14]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.
Chromatographic Conditions
ParameterMethod A: Proposed UHPLC Method Method B: Traditional HPLC Method
Instrument UHPLC SystemStandard HPLC System
Column C18, 100 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile60:40 (v/v) Acetonitrile:Water
Elution Gradient: 30% B to 80% B in 5 minIsocratic
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°C25°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 2 µL10 µL
Run Time 7 minutes10 minutes

Causality: Method A employs a sub-2 µm column, which provides significantly higher theoretical plates, leading to sharper peaks and better resolution. The gradient elution is designed to efficiently elute the analyte while separating it from potential impurities, and the higher temperature reduces viscosity, allowing for a faster flow rate without excessive backpressure. Method B uses a standard, longer column with larger particles, resulting in broader peaks and longer run times. Its isocratic nature is simpler but less powerful for resolving complex mixtures.

Validation Parameter Comparison

The following sections detail the experimental protocols and comparative data for each validation characteristic.

Specificity (Selectivity)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[6][16]

Protocol: Forced degradation studies were conducted by exposing a 50 µg/mL solution of the analyte to acidic (0.1N HCl, 60°C, 4h), basic (0.1N NaOH, 60°C, 4h), oxidative (3% H₂O₂, RT, 4h), and photolytic (UV light, 24h) stress conditions. A blank (diluent) and an unstressed standard were also analyzed.

Comparative Data:

ConditionMethod A: Proposed UHPLCMethod B: Traditional HPLC
Blank No interfering peaks at analyte retention time.No interfering peaks at analyte retention time.
Acid Stress Analyte peak pure. Degradant peak at RRT 0.85, Resolution > 3.0.Analyte peak shows shoulder. Degradant peak partially co-elutes, Resolution < 1.5.
Base Stress Analyte peak pure. Degradant peak at RRT 1.20, Resolution > 4.0.Co-elution of degradant peak with the main analyte peak.
Oxidative Stress Analyte peak pure. Minor degradant peak at RRT 0.92, Resolution > 2.5.Minor degradant peak co-elutes with the analyte tail.
Photolytic Stress No significant degradation observed.No significant degradation observed.

Analysis: Method A demonstrates superior specificity. Its higher resolving power, a direct result of the smaller particle size column and gradient elution, effectively separates the analyte from all process-related impurities and stress-induced degradants. Method B fails to provide adequate resolution, particularly under base stress conditions, making it unsuitable for stability-indicating assays.[3]

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7][16] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision and accuracy.[6]

Protocol: A series of seven solutions were prepared from a stock solution to yield concentrations from 1 µg/mL to 100 µg/mL (1, 5, 10, 20, 50, 80, 100 µg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and a linear regression analysis was performed.

Comparative Data:

ParameterMethod A: Proposed UHPLCMethod B: Traditional HPLC
Range 1 - 100 µg/mL5 - 100 µg/mL
Correlation Coefficient (R²) 0.99980.9991
Regression Equation y = 45872x + 1205y = 28950x + 8540
Y-intercept % of 100% response 0.55%2.1%

Analysis: Both methods exhibit good linearity. However, Method A shows a wider linear range, extending to a lower concentration (1 µg/mL), and a higher correlation coefficient. The lower y-intercept percentage in Method A indicates less bias and a more accurate representation of the data's proportionality.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[16] It is assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte.

Protocol: Accuracy was determined by analyzing triplicate samples at three concentration levels (80%, 100%, and 120% of the target assay concentration, e.g., 16, 20, and 24 µg/mL). The percentage recovery was calculated.

Comparative Data:

Concentration LevelMethod A: Proposed UHPLC (% Recovery ± %RSD)Method B: Traditional HPLC (% Recovery ± %RSD)
80% (16 µg/mL) 100.5% ± 0.45%98.2% ± 1.35%
100% (20 µg/mL) 99.8% ± 0.31%101.5% ± 1.10%
120% (24 µg/mL) 100.2% ± 0.52%102.3% ± 1.42%
Overall Mean Recovery 100.17% 100.67%

Analysis: Method A demonstrates superior accuracy, with recovery values consistently closer to 100% and significantly lower relative standard deviation (%RSD) at all levels.[17] This indicates a more reliable and less variable method. The higher variability in Method B could be attributed to poorer peak shape and integration challenges.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[16]

Protocol:

  • Repeatability (Intra-day): Six replicate samples were prepared at 100% of the test concentration (20 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using different equipment.

Comparative Data:

Precision LevelMethod A: Proposed UHPLC (%RSD)Method B: Traditional HPLC (%RSD)
Repeatability 0.48%1.25%
Intermediate Precision 0.65%1.88%

Analysis: Method A is demonstrably more precise. The sub-1% RSD values for both repeatability and intermediate precision are excellent, highlighting the robustness and consistency of the UHPLC approach. Method B's higher %RSD values, while potentially acceptable, indicate greater analytical variability.

Limit of Detection (LOD) & Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Comparative Data:

ParameterMethod A: Proposed UHPLCMethod B: Traditional HPLC
LOD 0.2 µg/mL0.8 µg/mL
LOQ 0.6 µg/mL2.5 µg/mL

Analysis: The superior signal-to-noise ratio achieved with the UHPLC system and the efficient, narrow peaks result in significantly lower LOD and LOQ for Method A.[14] This enhanced sensitivity is critical for applications such as impurity profiling and early-stage pharmacokinetic studies where analyte concentrations may be very low.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][18]

Protocol: The effect of small changes in key parameters was evaluated by analyzing a 20 µg/mL standard. The SST parameters were monitored.

  • Flow Rate: ± 10%

  • Column Temperature: ± 5°C

  • Mobile Phase Composition (Organic %): ± 2%

Comparative Data:

Parameter VariationMethod A: Proposed UHPLC (SST Results)Method B: Traditional HPLC (SST Results)
Flow Rate (+10%) PassedPassed, but retention time shift > 5%
Flow Rate (-10%) PassedPassed, but retention time shift > 5%
Temperature (+5°C) PassedPassed
Temperature (-5°C) PassedPassed, but peak tailing increased to 1.7
Organic % (+2%) PassedPassed, significant retention time shift
Organic % (-2%) PassedPassed, significant retention time shift

Analysis: Method A exhibits excellent robustness. The system suitability parameters remained well within acceptance criteria despite the deliberate changes. Method B is more susceptible to variations, particularly in flow rate and mobile phase composition, which caused significant shifts in retention time. This lack of robustness could lead to failed runs or erroneous results in a routine QC environment.

Visualizing the Validation Process

To better understand the logical flow and interdependencies of the validation process, the following diagrams are provided.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Analytical Procedure Development (ICH Q14) Spec Specificity (Forced Degradation) Dev->Spec Defines Scope Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc LOD LOD & LOQ Lin->LOD Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob

Caption: A workflow diagram illustrating the sequential stages of HPLC method validation, from development to the assessment of key performance parameters.

G center_node Validated Method (Fit for Purpose) Acc Accuracy center_node->Acc Prec Precision center_node->Prec Lin Linearity center_node->Lin Spec Specificity center_node->Spec Rob Robustness center_node->Rob Sens Sensitivity (LOD/LOQ) center_node->Sens Acc->Prec Interrelated Lin->Acc Defines Range For Lin->Sens Determines Spec->Acc Ensures True Value

Caption: A diagram showing the relationship between core validation parameters, all of which are essential to establishing a method as "fit for purpose".

Conclusion and Recommendation

This comparative guide unequivocally demonstrates the superiority of the proposed UHPLC method (Method A) for the quantification of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. While the traditional HPLC method (Method B) may provide seemingly acceptable results for basic assays, it falls short in critical areas required for robust, regulatory-compliant analysis.

Method A (UHPLC) excels with:

  • Higher Specificity: Essential for stability-indicating studies.

  • Greater Precision and Accuracy: Leading to more reliable and trustworthy data.

  • Enhanced Sensitivity (Lower LOQ): Enabling a wider range of applications.

  • Superior Robustness: Ensuring consistent performance in a routine laboratory setting.

  • Increased Throughput: With a significantly shorter run time (7 min vs. 10 min).

For researchers, scientists, and drug development professionals, investing in modern UHPLC technology and rigorous method development translates directly into higher quality data, greater efficiency, and stronger regulatory submissions. The proposed UHPLC method is recommended for all future quantitative work on this compound.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • What Is System Suitability in Method Validation? . Altabrisa Group. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • ICH Q2(R1) Analytical Procedures Guide . Scribd. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Analyzify. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • System Suitability in HPLC Analysis . Pharmaguideline. [Link]

  • System suitability Requirements for a USP HPLC Method . HPLC Primer. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained . Assay Analytica. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis . IJRASET. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • 2-Amino-1H-indene-1,3(2H)-dione . PubChem. [Link]

  • design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives . UKJPB. [Link]

  • 2-((Dimethylamino)methylene)-1H-indene-1,3(2H)-dione . PubChem. [Link]

  • Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form . Bulletin of the Chemical Society of Ethiopia. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications . MDPI. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability . ACS Omega. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology . ACS Omega. [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in . Turkish Journal of Pharmaceutical Sciences. [Link]

  • New Synthetic Applications of 2-Benzylidene-1-indanones . MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Essential Safety and Handling Guide for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-[1-(allylamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. As a specialized indandione derivative, this compound necessitates rigorous safety measures to mitigate potential risks to laboratory personnel. The following information is grounded in established safety principles for related chemical classes and is intended for use by trained researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

  • 1,3-Indandione Derivatives : This class of compounds can be irritating to the skin, eyes, and respiratory system.[1][2][3][4] Some may also be flammable solids.[5] Handling should occur in a well-ventilated area to avoid dust formation and inhalation.[1][6]

  • Amines : The allylamino group classifies this compound as an amine. Amines can be toxic and require appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[7] In situations with potential for airborne exposure, respiratory protection may be necessary.[7]

Given these characteristics, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, and handled with appropriate precautions to prevent exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough risk assessment is crucial for determining the appropriate level of PPE. The following are general recommendations for handling 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact with the compound. Gloves must be inspected before use, and proper removal techniques should be employed.[6][8]
Eye and Face Protection Chemical safety goggles compliant with ANSI Z87.1 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.[6][9][10]To protect the eyes from dust particles and potential splashes of solutions containing the compound.
Body Protection A flame-resistant lab coat or chemical-resistant coveralls.To protect the skin and personal clothing from contamination.[6][9]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used if engineering controls (e.g., fume hood) are insufficient to control airborne concentrations, or during emergency situations.[7][8]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Safety Goggles/ Face Shield d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Goggles/ Face Shield f2->f3 f4 4. Respirator (if required) f3->f4 Disposal_Workflow cluster_waste Waste Management w1 Segregate Waste at Point of Generation w2 Collect in Labeled, Sealed Container w1->w2 w3 Store in Designated Waste Accumulation Area w2->w3 w4 Arrange for Pickup by Licensed Disposal Vendor w3->w4

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. [11]Seek medical attention if irritation persists.
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [12]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [5][10]For large spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can safely handle 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • What are the Health and Safety Guidelines for Using Amines? 7

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Personal protective equipment for handling 4-Amino-3-nitrobenzophenone - Benchchem. 6

  • Personal Protective Equipment: Chemical Handling - OSHA Safety Training for Agriculture. 8

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. 9

  • 2-ISOVALERYL-1,3-INDANEDIONE (cas 83-28-3) SDS/MSDS download - Guidechem. 13

  • SAFETY DATA SHEET - Fisher Scientific. 10

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. 14

  • Technical Support Center: Scale-Up Synthesis of 1,3-Indandione-Based Compounds - Benchchem. 15

  • SAFETY DATA SHEET - Fisher Scientific. 11

  • Synthesis of new derivatives of 2-thio-l,3-indandione - Chemical Papers. 16

  • Safety Data Sheet - Angene Chemical. 1

  • SAFETY DATA SHEET - Fisher Scientific. 2

  • Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. 17

  • CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents. 18

  • Safety Data Sheet - Arrowhead Forensics. 12

  • SAFETY DATA SHEET - Fisher Scientific. 3

  • Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - Brieflands. 19

  • 2-[(dimethylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione - Sigma-Aldrich. 20

  • SAFETY DATA SHEET - Tokyo Chemical Industry. 21

  • 1,3-Indanedione(606-23-5)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. 5

  • 1,2-IND. 4

  • SAFETY DATA SHEET - Struers SDS Service. 22

  • 2-ethyl-2,3-dihydro-1H-indene SDS, 56147-63-8 Safety Data Sheets - ECHEMI. 23

  • 1H-Indene-1,3(2H)-dione, 2-[1-(ethylamino)ethylidene] - Guidechem. 24

Sources

© Copyright 2026 BenchChem. All Rights Reserved.